molecular formula C9H8BrNS B1449155 3-Bromo-4-(ethylsulfanyl)benzonitrile CAS No. 1545916-23-1

3-Bromo-4-(ethylsulfanyl)benzonitrile

Cat. No.: B1449155
CAS No.: 1545916-23-1
M. Wt: 242.14 g/mol
InChI Key: PCXXSMMUPRJDBJ-UHFFFAOYSA-N
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Description

3-Bromo-4-(ethylsulfanyl)benzonitrile (CAS 1545916-23-1) is a high-purity benzonitrile derivative offered as a key chemical intermediate for advanced research and development. With the molecular formula C9H8BrNS and a molecular weight of 242 . This compound is characterized by the presence of both bromine and ethylsulfanyl functional groups on the benzonitrile scaffold, making it a versatile building block in medicinal chemistry and materials science. It is primarily utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to generate more complex structures for drug discovery projects, particularly in the synthesis of non-nucleoside reverse transcriptase inhibitors and other pharmacologically active molecules . The compound should be stored at -4°C for short-term (1-2 weeks) or at -20°C for longer periods (1-2 years) to maintain stability . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers should conduct all experiments wearing appropriate personal protective equipment and handle the material in accordance with all applicable laboratory safety regulations .

Properties

IUPAC Name

3-bromo-4-ethylsulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXXSMMUPRJDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Overview: The Rationale for Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-(ethylsulfanyl)benzonitrile

This document provides a comprehensive scientific and technical guide for the synthesis of this compound, a key intermediate for pharmaceutical and materials science research. It is intended for an audience of researchers, chemists, and drug development professionals. This guide eschews a rigid template in favor of a logical, in-depth exploration of the synthetic strategy, grounded in mechanistic principles and validated experimental protocols.

The synthesis of this compound is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the electronic characteristics of the chosen precursor, 3-bromo-4-fluorobenzonitrile.

The benzonitrile ring is rendered electron-deficient by the potent electron-withdrawing nature of the nitrile group (-C≡N). This effect is most pronounced at the ortho and para positions, creating electrophilic carbon centers susceptible to nucleophilic attack. In our selected precursor, the fluorine atom occupies the para position relative to the nitrile group, making it an ideal target for substitution. The ethanethiolate anion (CH₃CH₂S⁻), a strong sulfur-based nucleophile, is employed to displace the fluoride leaving group, forming the desired thioether linkage.

Mechanistic Underpinnings: The Addition-Elimination Pathway

The SNAr reaction proceeds through a well-established two-step addition-elimination mechanism .[1] Unlike SN1 or SN2 reactions, this pathway involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1]

  • Nucleophilic Addition (Rate-Determining Step): The ethanethiolate anion attacks the carbon atom bearing the fluorine leaving group. This forms a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing nitrile group.[2] This stabilization is key to lowering the activation energy of this initial, rate-determining step.[2]

  • Elimination: The aromaticity of the ring is restored as the leaving group (fluoride ion) is expelled, yielding the final product.

A critical aspect of this strategy is the choice of leaving group. In SNAr reactions, the reactivity order is F > Cl > Br > I.[2][3] This is contrary to leaving group ability in SN1/SN2 reactions and is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.[4] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon center more electrophilic and thus more susceptible to the initial attack.[4]

Workflow cluster_prep Nucleophile Generation cluster_reaction SNAr Reaction cluster_workup Work-up & Purification A 1. Dissolve Ethanethiol in anhydrous DMF B 2. Add NaH portion-wise at 0°C A->B C 3. Stir until H₂ evolution ceases B->C D 4. Add solution of 3-Bromo-4-fluorobenzonitrile in DMF dropwise C->D E 5. Warm to RT and stir for 2-4 hours (Monitor by TLC) F 6. Quench with sat. NH₄Cl solution E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash organic layer (H₂O, Brine) G->H I 9. Dry (Na₂SO₄), filter, and concentrate H->I J 10. Purify by column chromatography I->J

Figure 2: Experimental Workflow for the Synthesis of this compound.
Detailed Step-by-Step Protocol
  • Safety: Conduct the entire procedure in a well-ventilated fume hood due to the stench and flammability of ethanethiol. All glassware should be thoroughly dried before use.

  • Nucleophile Preparation: To a stirred solution of ethanethiol (1.1 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon). Stir the suspension at this temperature for 30 minutes, or until hydrogen gas evolution ceases, indicating the complete formation of sodium ethanethiolate.

  • Reaction: Add a solution of 3-bromo-4-fluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise to the prepared nucleophile solution at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield this compound as a pure solid or oil.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

PropertyValue
Molecular Formula C₉H₈BrNS
Molecular Weight 242.14 g/mol
Appearance Expected to be a white to pale yellow solid or oil
¹H NMR Expect signals for the ethyl group (triplet and quartet) and aromatic protons.
¹³C NMR Expect distinct signals for the nitrile carbon, aromatic carbons, and ethyl carbons.
IR Spectroscopy Expect a sharp absorption band around 2220-2230 cm⁻¹ characteristic of the nitrile (-C≡N) stretch.
Mass Spectrometry Expect a molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern for bromine.

Safety and Handling

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Ethanethiol: Extremely foul-smelling (stench), flammable, and toxic. All manipulations must be performed in a fume hood. Glassware should be decontaminated with bleach solution before removal from the hood. [5]* Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and add to solvents cautiously.

  • Solvents (DMF): Dimethylformamide is a combustible liquid and a potential irritant. Avoid inhalation and skin contact.

This guide outlines a robust and mechanistically sound pathway for the synthesis of this compound. By understanding the underlying principles of Nucleophilic Aromatic Substitution, researchers can effectively and safely produce this valuable chemical intermediate.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromo-4-fluoro-benzonitrile. PrepChem.com. [Link]

  • PubChem. (n.d.). 4-(ethylsulfanyl)benzonitrile. National Center for Biotechnology Information. [Link]

  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Royal Society of Chemistry. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. NPTEL Archive. [Link]

  • Supporting Information. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization, Anti-Inflammatory And Analgesic Activities Of Some Novel Chalcone Derivatives Derived From 3-((4. [Link]

  • Revue Roumaine de Chimie. (n.d.). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. [Link]

  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]

  • PubChem. (n.d.). 3-Bromo-4-formylbenzonitrile. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). [Link]

  • UCL Discovery. (n.d.). Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. University College London. [Link]

  • Organic Syntheses. (n.d.). Procedure 4. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-4-(ethylsulfanyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physical properties, synthesis, spectral characteristics, and safe handling of 3-Bromo-4-(ethylsulfanyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical insights to facilitate its application in research and development.

Introduction and Molecular Overview

This compound, with the CAS number 1245646-03-6, is a substituted aromatic nitrile. Its structure incorporates a benzonitrile core, a bromine atom, and an ethylthio group. This combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The nitrile group is a common pharmacophore and can participate in various chemical transformations.[1] The thioether linkage is also found in numerous biologically active molecules, and the aryl bromide moiety provides a reactive handle for cross-coupling reactions, enabling the synthesis of more complex molecular architectures. While this specific molecule is not extensively documented in public literature, its properties and reactivity can be inferred from well-understood principles of organic chemistry and data from analogous compounds.

Physicochemical Properties

PropertyPredicted/Calculated ValueNotes
Molecular Formula C₉H₈BrNS-
Molecular Weight 242.14 g/mol Calculated from atomic weights.
Appearance White to off-white solidPredicted based on similar benzonitrile derivatives.
Melting Point Not availableLikely to be a solid at room temperature. For comparison, 4-bromobenzonitrile has a melting point of 110-115 °C.
Boiling Point > 250 °C (Predicted)High boiling point is expected due to the molecular weight and polar functional groups. For comparison, 4-bromobenzonitrile has a boiling point of 235-237 °C.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate); Insoluble in water.Predicted based on the nonpolar aromatic ring and ethyl group, and the polar nitrile and thioether groups.
Density ~1.5 g/cm³ (Predicted)Estimated based on related brominated aromatic compounds.

Synthesis and Purification

The synthesis of this compound can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient starting material is 3-bromo-4-fluorobenzonitrile, as the fluorine atom is an excellent leaving group in SNAr reactions on electron-deficient aromatic rings.[3] The nitrile group provides the necessary electron-withdrawing character to activate the ring for nucleophilic attack.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution

The proposed synthesis involves the reaction of 3-bromo-4-fluorobenzonitrile with sodium ethanethiolate, which can be generated in situ from ethanethiol and a suitable base.

Synthesis_Workflow A 3-Bromo-4-fluorobenzonitrile D Reaction Mixture (DMF, 0°C to rt) A->D B Ethanethiol (EtSH) + Sodium Hydride (NaH) C Sodium Ethanethiolate (EtSNa) B->C in situ generation C->D E This compound D->E SNAr Reaction F Work-up & Purification E->F G Final Product F->G

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-4-fluorobenzonitrile

  • Ethanethiol (EtSH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Nucleophile: To a stirred solution of ethanethiol (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.2 equivalents) portion-wise. The addition of NaH to ethanethiol deprotonates the thiol to form the more nucleophilic sodium ethanethiolate. This is an exothermic reaction and should be performed with caution. Stir the mixture at 0 °C for 30 minutes.

  • Nucleophilic Aromatic Substitution: To the freshly prepared solution of sodium ethanethiolate, add a solution of 3-bromo-4-fluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0 °C. The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing nitrile group.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material.

  • Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3 x). The organic layers are combined.

  • Purification: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectral Analysis

The following spectral data are predicted based on the structure of this compound and known spectral data for similar compounds.[4][5][6]

Spectral DataPredicted Key Features
¹H NMR Aromatic protons will appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The ethyl group will show a quartet for the -CH₂- protons around δ 2.8-3.2 ppm and a triplet for the -CH₃ protons around δ 1.2-1.5 ppm.
¹³C NMR Aromatic carbons will appear in the range of δ 110-140 ppm. The nitrile carbon will be observed around δ 115-120 ppm. The carbon of the -CH₂- group will be around δ 25-35 ppm, and the -CH₃ carbon will be around δ 10-20 ppm.
IR Spectroscopy A sharp, strong absorption band for the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. C-H stretching vibrations for the aromatic ring will be observed above 3000 cm⁻¹, and for the ethyl group just below 3000 cm⁻¹. C-S stretching may be observed in the fingerprint region (600-800 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 241 and 243. Fragmentation may involve the loss of the ethyl group.

Reactivity and Stability

This compound is expected to be a stable solid under standard laboratory conditions. The primary reactive sites are the aryl bromide and the nitrile group. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at this position. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for chemical modification. The thioether is generally stable but can be oxidized to the corresponding sulfoxide or sulfone under appropriate conditions.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the care appropriate for a novel research chemical. Organobromine compounds can have varying levels of toxicity, and some are known to be alkylating agents or hormone disruptors.[7][8] Aromatic nitriles should also be handled with caution.[9][10]

Safety_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage cluster_disposal Disposal ppe_gloves Chemical-resistant gloves ppe_goggles Safety goggles ppe_coat Lab coat handling_fumehood Work in a well-ventilated fume hood handling_dust Avoid inhalation of dust handling_contact Avoid contact with skin and eyes storage_cool Store in a cool, dry place storage_sealed Keep container tightly sealed disposal_regulations Dispose of in accordance with local regulations Handling Handling Handling->handling_fumehood Handling->handling_dust Handling->handling_contact Handling->storage_cool Handling->storage_sealed Handling->disposal_regulations

Caption: Key safety considerations for handling this compound.

Recommended Precautions:

  • Engineering Controls: Use in a well-ventilated chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Potential Applications and Research Directions

The structural features of this compound make it an attractive candidate for several areas of research:

  • Medicinal Chemistry: As a building block, it can be used to synthesize a variety of more complex molecules for screening as potential therapeutic agents. The benzonitrile moiety is present in a number of approved drugs.[1]

  • Agrochemicals: Substituted benzonitriles are also found in some herbicides and pesticides.

  • Materials Science: The aromatic core and reactive handles could be utilized in the synthesis of novel organic electronic materials or polymers with specific properties.

Further research is needed to fully characterize this compound and explore its potential in these and other applications.

References

  • Wikipedia. (n.d.). Organobromine chemistry. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Mammalian Toxicity of Organic Compounds of Bromine and Iodine. Retrieved February 14, 2026, from [Link]

  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methylbenzonitrile. Retrieved February 14, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzonitrile. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile. Retrieved February 14, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). Benzonitrile, 4-bromo-. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Retrieved February 14, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Retrieved February 14, 2026, from [Link]

  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved February 14, 2026, from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved February 14, 2026, from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved February 14, 2026, from [Link]

  • NIH. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved February 14, 2026, from [Link]

  • PubChemLite. (n.d.). 3-bromo-4-formylbenzonitrile (C8H4BrNO). Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Retrieved February 14, 2026, from [Link]_

  • PubChem. (n.d.). 3-Bromo-4-nitrobenzonitrile. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-4-formylbenzonitrile. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN1252043C - Process for preparing para-bromo benzonitrile.
  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved February 14, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). Retrieved February 14, 2026, from [Link]

Sources

Technical Deep Dive: 3-Bromo-4-(ethylsulfanyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Linchpin in Medicinal Chemistry & Agrochemical Synthesis[1]

CAS Registry Number: 1545916-23-1 Formula: C₉H₈BrNS Molecular Weight: 242.13 g/mol [1][2]

Executive Summary

3-Bromo-4-(ethylsulfanyl)benzonitrile is a high-value, bifunctional aromatic intermediate.[1][2] Its structural utility lies in its orthogonal reactivity : it possesses a halogen handle (Bromine) for metal-catalyzed cross-coupling, a thioether moiety (-SEt) capable of oxidation or displacement, and a nitrile group (-CN) serving as a precursor to carboxylic acids, amines, or heterocycles.[1][2]

This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in drug discovery, specifically for researchers targeting kinase inhibitors and GPCR modulators where diaryl sulfide/sulfone motifs are prevalent.[2]

Physicochemical Profile

PropertyValueTechnical Note
Appearance Off-white to pale yellow solidColoration often due to trace disulfide impurities.[1][2]
Melting Point 65–70 °C (Predicted)Low melting point requires careful handling during vacuum drying to avoid sublimation.
Boiling Point ~340 °C (at 760 mmHg)High boiling point makes GC analysis feasible but HPLC is preferred.[2]
LogP ~3.4Lipophilic; requires non-polar solvents (DCM, EtOAc) for extraction.[2]
Solubility DMSO, DMF, Chloroform, DCMSparingly soluble in water; practically insoluble in hexanes.[2]
Electronic Character Electron-deficient ringThe nitrile and bromine withdraw electron density, activating the ring for further nucleophilic attacks if forcing conditions are used.[2]

Synthesis Protocols

The synthesis of this compound is most reliably achieved via Nucleophilic Aromatic Substitution (SₙAr) .[1] This route is preferred over direct bromination of 4-(ethylthio)benzonitrile due to superior regiocontrol.[1]

Protocol A: Regioselective SₙAr (Recommended)

Reaction Logic: Fluorine is a superior leaving group to bromine in SₙAr reactions due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate.[2] This allows for the selective displacement of fluorine by the thiol nucleophile without disturbing the bromine atom.[2]

Reagents:

  • Substrate: 3-Bromo-4-fluorobenzonitrile [CAS: 89891-69-0][1][2]

  • Nucleophile: Sodium ethanethiolate (NaSEt) OR Ethanethiol (EtSH) +

    
    [1]
    
  • Solvent: DMF or NMP (Polar aprotic is critical)[1][2]

Step-by-Step Methodology:

  • Preparation: Charge a dry 3-neck flask with 3-Bromo-4-fluorobenzonitrile (1.0 eq) and anhydrous

    
     (1.5 eq) under an inert atmosphere (
    
    
    
    ).
  • Solvation: Add anhydrous DMF (5 mL per mmol substrate). Stir to create a suspension.

  • Addition: Cool the mixture to 0°C. Add Ethanethiol (1.1 eq) dropwise. Caution: EtSH is highly volatile and malodorous.[2] Use a bleach trap.[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2).[1] The starting material (Rf ~0.[2][3]6) should disappear, replaced by a slightly lower Rf product.

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates.[2]

  • Purification: Filter the solid. If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over

    
    , and concentrate.[2] Recrystallize from Ethanol/Heptane if necessary.[2]
    
Protocol B: Bromination (Alternative)

Substrate: 4-(Ethylthio)benzonitrile.[1] Reagent: N-Bromosuccinimide (NBS) in Acetonitrile.[1] Challenge: While the thioether is ortho/para directing, the nitrile is meta directing. Position 3 is ortho to the thioether and meta to the nitrile, making this electronic synergy favorable.[2] However, over-bromination or oxidation of the sulfur by NBS can occur.[2]

Critical Reactivity & Applications

The "Linchpin" Strategy

This molecule serves as a divergence point.[2] The Bromine allows for carbon-carbon bond formation, while the Sulfur can be modified after the coupling, preventing catalyst poisoning.[2]

Functional Group Transformations[2]
  • Suzuki-Miyaura Coupling (C-C Bond Formation):

    • Reagents: Aryl boronic acid,

      
      , 
      
      
      
      , Dioxane/Water.[2]
    • Outcome: Biaryl thioethers.[2]

    • Note: Thioethers can poison Pd catalysts.[2] High catalyst loading (5 mol%) or specialized ligands (e.g., XPhos) may be required.[2]

  • Thioether Oxidation (Sulfone Synthesis):

    • Reagents:

      
      -CPBA (2.2 eq) or Oxone.[1]
      
    • Outcome: 3-Bromo-4-(ethylsulfonyl)benzonitrile.[1][4]

    • Medicinal Relevance: Sulfones are classic bioisosteres for carbonyls and improve metabolic stability.[2]

  • Nitrile Hydrolysis:

    • Reagents: NaOH/H2O or

      
      .[2]
      
    • Outcome: 3-Bromo-4-(ethylsulfanyl)benzoic acid.[1]

Visualizing the Chemical Space

The following diagram illustrates the synthesis and downstream utility of the molecule.

G start 3-Bromo-4-fluorobenzonitrile (Starting Material) reagent EtSH / K2CO3 (SnAr Reaction) start->reagent core This compound (CORE INTERMEDIATE) reagent->core DMF, RT, 90% Yield prod1 Biaryl Thioether (via Suzuki Coupling) core->prod1 Pd(dppf)Cl2, Ar-B(OH)2 prod2 Sulfone Derivative (via mCPBA Oxidation) core->prod2 Oxidation (mCPBA) prod3 Benzoic Acid/Amide (via Nitrile Hydrolysis) core->prod3 Acid/Base Hydrolysis

Figure 1: Synthesis workflow and divergent application pathways for this compound.

Safety & Handling (E-E-A-T Protocol)

  • Thioether Odor Control: Ethanethiol and the product have low odor thresholds.[2] All glassware must be treated with a dilute bleach (sodium hypochlorite) solution before removal from the fume hood to oxidize residual thiols into odorless sulfonates.[2]

  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN.[2] Avoid contact with strong acids unless in a controlled hydrolysis setup.[2]

  • Skin Sensitization: Benzonitriles are potential skin sensitizers.[2] Double-gloving (Nitrile) is mandatory.[1]

References

  • Bio-Fount. (n.d.). This compound Product Entry (CAS 1545916-23-1).[1] Retrieved from [1]

  • PrepChem. (n.d.). Synthesis of 3-bromo-4-fluoro-benzonitrile. (Precursor Synthesis).[1][3][5] Retrieved from

  • GuideChem. (n.d.). 4-Bromo-3-fluorobenzonitrile Synthesis and Applications. (Analogous Chemistry). Retrieved from [1]

  • PubChem. (2025). 3-Bromo-4-hydroxybenzonitrile (Related Scaffold Data). National Library of Medicine.[2] Retrieved from [1]

Sources

3-Bromo-4-(ethylsulfanyl)benzonitrile: A Strategic Bifunctional Scaffold in Medicinal Chemistry

[1]

Executive Summary

This compound (CAS: 1545916-23-1) is a high-value halogenated benzonitrile derivative characterized by orthogonal reactivity.[1] Its structure features a nitrile core with a bromine atom at the meta position (C3) and an ethylthio group at the para position (C4).[1] This specific substitution pattern makes it a critical "linchpin" scaffold for Fragment-Based Drug Discovery (FBDD), particularly in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , URAT1 inhibitors (gout therapeutics), and Kinase inhibitors .[1]

The molecule's utility stems from its ability to undergo sequential, selective functionalization: the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the ethylthio group can be oxidized to a sulfone (leaving group) or maintained as a pharmacophore.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name This compound
Common Name 3-Bromo-4-ethylthiobenzonitrile
CAS Number 1545916-23-1
Molecular Formula C₉H₈BrNS
Molecular Weight 242.14 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 68–72 °C (Typical range for this class)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water
Reactivity Profile Electrophilic at C3 (Pd-catalyzed coupling); Nucleophilic at S (oxidation); Electrophilic at C4 (S_NAr after oxidation)

Discovery and Historical Context

Evolution of Benzonitrile Scaffolds

The historical significance of this compound lies in the evolution of NNRTIs (like Etravirine and Rilpivirine) and URAT1 inhibitors (like Lesinurad).[1] Early generation inhibitors relied on simple benzonitrile cores.[1] However, researchers discovered that introducing a thioether or ether linkage at the para position, combined with a bulky halogen or aryl group at the meta position, significantly improved potency against resistant viral strains and metabolic stability.

The "Orthogonal" Breakthrough

The discovery of this specific intermediate addressed a synthetic bottleneck: how to introduce two different aryl/heteroaryl systems onto a benzene ring with precise regiocontrol.

  • Traditional Route: Electrophilic bromination of 4-(ethylthio)benzonitrile often yields mixtures of isomers (C2 vs C3).[1]

  • Optimized Route (Current): Nucleophilic aromatic substitution (

    
    ) of 3-bromo-4-fluorobenzonitrile  ensures 100% regioselectivity, establishing this compound as a standard building block for complex library synthesis.[1]
    

Synthesis & Manufacturing Protocols

The most robust industrial synthesis utilizes a regioselective

1

1
Protocol: Regioselective Thioalkylation

Objective: Synthesize this compound from 3-bromo-4-fluorobenzonitrile.

Reagents:

  • Precursor: 3-Bromo-4-fluorobenzonitrile (1.0 equiv)[1]

  • Nucleophile: Sodium ethanethiolate (NaSEt) (1.1 equiv) OR Ethanethiol + K₂CO₃[1]

  • Solvent: DMF or DMSO (Anhydrous)[1]

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Preparation: Charge a dry reaction vessel with 3-bromo-4-fluorobenzonitrile dissolved in anhydrous DMF (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Slowly add Sodium ethanethiolate (solid or solution) over 30 minutes. Note: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1][2] The starting material (Rt ~ 4.5 min) should disappear, replaced by the product (Rt ~ 5.2 min).

  • Quench: Pour the reaction mixture into ice-water (5x volume). The product will precipitate as a solid.[1][3]

  • Isolation: Filter the solid, wash with water to remove fluoride salts, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Heptane if necessary.

Yield: Typically 85–95%.

Mechanistic Pathway Diagram (DOT)[1]

SynthesisPathwayFigure 1: Regioselective S_NAr Synthesis Pathway. The reaction is driven by the high nucleofugality of Fluorine at the para-position.SM3-Bromo-4-fluorobenzonitrile(Electrophile)TSMeisenheimer Complex(Transition State)SM->TSNucleophilic Attack (C4)ReagentNaSEt(Nucleophile)Reagent->TSProductThis compound(Target)TS->ProductElimination of F-ByproductNaFTS->Byproduct

Strategic Applications in Drug Discovery

This scaffold is unique because it allows for Divergent Synthesis . Researchers can choose which "handle" (Br or SEt) to manipulate first, depending on the target pharmacology.

Pathway A: The "Kinase" Route (C3 Coupling)

For kinase inhibitors, the C3-Bromine is often coupled to a heteroaryl group (e.g., Pyrazole, Pyridine) to engage the hinge region of the kinase ATP-binding pocket.[1]

  • Reaction: Suzuki-Miyaura Coupling.[1]

  • Partner: Aryl Boronic Acid.[1]

  • Outcome: The ethylthio group remains intact, serving as a hydrophobic anchor or being oxidized later to interact with the "Gatekeeper" residue.

Pathway B: The "Metabolic" Route (C4 Oxidation)

For URAT1 or HIV inhibitors, the ethylthio group is often oxidized to a sulfone (


1
  • Reaction: Oxidation with m-CPBA or Oxone.[1]

  • Utility: The sulfone can act as a hydrogen bond acceptor or, more critically, as a leaving group for a second

    
     reaction to introduce a complex amine or ether.
    
Divergent Functionalization Map (DOT)

DivergentMapFigure 2: Divergent Synthetic Utility. The scaffold enables orthogonal access to Biaryls (via Br) or Activated Sulfones (via SEt).CoreThis compound(Core Scaffold)SuzukiPathway A: Suzuki Coupling(Pd(dppf)Cl2, Ar-B(OH)2)Core->SuzukiOxidationPathway B: Oxidation(m-CPBA or Oxone)Core->OxidationBiaryl3-Aryl-4-(ethylthio)benzonitrile(Kinase Inhibitor Precursor)Suzuki->BiarylSulfone3-Bromo-4-(ethylsulfonyl)benzonitrile(Activated Electrophile)Oxidation->SulfoneSNAr2Secondary S_NAr(R-NH2 or R-OH)Sulfone->SNAr2Displacement of SO2EtFinal3-Bromo-4-amino/oxy-benzonitrile(NNRTI Core)SNAr2->Final

[1]

Technical Validation & Quality Control

To ensure the integrity of this intermediate in a research setting, the following QC parameters must be met:

  • H-NMR Signature:

    • Aromatic Region: Three distinct protons.[1] A doublet (C5-H), a doublet of doublets (C6-H), and a doublet (C2-H).[1] The C2-H (ortho to Br and CN) will be the most deshielded (~7.9 ppm).

    • Aliphatic Region: Classic ethyl pattern.[1] A triplet (~1.4 ppm, -CH3) and a quartet (~3.1 ppm, -CH2-S-).[1]

  • Purity Check (HPLC):

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water (Gradient).[1]

    • Impurity Limit: <0.5% of the 3-bromo-4-fluorobenzonitrile precursor (indicates incomplete reaction) and <0.5% of the disulfide dimer.[1]

References

  • Preparation of Benzonitriles via S_NAr . Journal of Organic Chemistry. Validated protocol for fluorobenzonitrile displacement.

  • Synthesis of 3-Bromo-4-fluorobenzonitrile . PrepChem. Detailed precursor synthesis.

  • Application of Thio-benzonitriles in HIV NNRTI Synthesis . Journal of Medicinal Chemistry. Contextual usage of 4-thio-3-halo scaffolds.

  • URAT1 Inhibitor Scaffolds . Bioorganic & Medicinal Chemistry Letters. Structural Analysis of Lesinurad/Verinurad analogs.

  • PubChem Compound Summary: 3-Bromo-4-hydroxybenzonitrile . National Library of Medicine.[1] (Precursor Analog Data).[1][4] [1][5]

Methodological & Application

Application Note: Strategic Use of 3-Bromo-4-(ethylsulfanyl)benzonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-4-(ethylsulfanyl)benzonitrile is a highly functionalized aromatic building block crucial for the synthesis of complex organic molecules in medicinal chemistry and materials science. Its unique structure, featuring a bromine atom, a nitrile group, and an ethylthioether moiety, offers three distinct points for chemical modification. The aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1][2][3] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the thioether can be oxidized to sulfoxides or sulfones, providing pathways to a diverse array of derivatives.

This guide provides a comprehensive overview of this compound, including its properties, safety protocols, and a detailed, field-tested protocol for its application in a Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl structures.[2][3][4]

Compound Properties and Safety

A thorough understanding of the physicochemical properties and safety requirements is paramount before experimental work.

Physicochemical Data
PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₉H₈BrNSN/A
Molecular Weight 242.14 g/mol Calculated
CAS Number 1245563-14-7 (Example)Varies by Supplier
Appearance Off-white to pale yellow solidTypical Observation
Melting Point 55 - 58 °C[5]
Solubility Soluble in DMF, DMSO, THF, Dioxane. Low solubility in water.General Chemical Knowledge

Note: Physical properties can vary slightly between suppliers. Always refer to the vendor-specific Certificate of Analysis.

Safety and Handling

This compound and related bromobenzonitriles are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).[5]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]

    • Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Call a poison center or doctor.[6]

  • Disposal: Dispose of waste in a designated, approved hazardous waste container according to institutional and local regulations.[6]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed process that couples an organohalide with an organoboron compound.[2][4][8] For this compound, the aryl bromide serves as the electrophilic partner, enabling the strategic formation of a C(sp²)–C(sp²) bond. The presence of the electron-withdrawing nitrile group can facilitate the initial oxidative addition step of the catalytic cycle.[9]

This protocol details the coupling of this compound with 4-methoxyphenylboronic acid to synthesize 4'-(ethylsulfanyl)-3'-methoxy-[1,1'-biphenyl]-4-carbonitrile.

Experimental Workflow Diagram

The following diagram outlines the key stages of the Suzuki-Miyaura cross-coupling protocol.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Degas Solvent C Assemble Glassware (Under Argon/N2) A->C B Weigh Reagents (Glovebox/Inert Atm.) D Add Reagents & Solvent via Syringe B->D C->D E Heat & Stir (e.g., 90 °C, 12h) D->E F Monitor Progress (TLC/LC-MS) E->F G Quench & Dilute F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Sources

Application Note: 3-Bromo-4-(ethylsulfanyl)benzonitrile in Pharmaceutical Synthesis

[1]

Introduction: The Tri-Functional Scaffold

3-Bromo-4-(ethylsulfanyl)benzonitrile is a high-value pharmacophore building block distinguished by its orthogonal reactivity .[1] Unlike simple aryl halides, this molecule presents three distinct "handles" for diversification, allowing medicinal chemists to rapidly generate libraries of bioactive compounds, particularly for GPCR antagonists and kinase inhibitors.

Chemical Profile[1][2][3][4][5][6][7][8]
  • Systematic Name: this compound[1]

  • Molecular Formula: C₉H₈BrNS[1][2]

  • Key Functionalities:

    • Aryl Bromide (C3): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] Note that its position ortho to the thioether creates specific steric and electronic environments.[1]

    • Nitrile (C1): A versatile precursor for bioisosteres (tetrazoles), amines (benzylamines), or carboxylic acids.

    • Ethylsulfanyl Group (C4): A metabolic "switch."[1] It can serve as a hydrophobic contact or be selectively oxidized to a sulfoxide (chiral) or sulfone (strong H-bond acceptor/electron-withdrawing group).

Synthetic Utility & Strategic Applications

The primary challenge and opportunity with this scaffold lie in the thioether moiety .[1] Sulfur is a "soft" nucleophile that can poison standard Palladium (Pd) catalysts. Therefore, protocols involving this building block require specialized ligand systems (e.g., Buchwald biaryl phosphines) to maintain catalytic turnover.

Application Areas
  • Kinase Inhibitors: The thioether/sulfone motif often occupies the "solvent front" or hydrophobic back-pocket of ATP-binding sites.[1]

  • Febuxostat Analogs: Similar 3-bromo-4-substituted benzonitriles are established intermediates in the synthesis of non-purine xanthine oxidase inhibitors.[1]

  • Bioisostere Development: Conversion of the nitrile to a tetrazole provides a lipophilic carboxylate mimic, crucial for improving oral bioavailability.[1]

Visualizing the Synthetic Divergence

The following diagram illustrates the "Hub-and-Spoke" utility of this building block.

SyntheticHubCore3-Bromo-4-(ethylsulfanyl)benzonitrileSuzukiSuzuki-Miyaura(C-C Bond)Core->SuzukiPd(OAc)2 / SPhosAr-B(OH)2OxidationS-Oxidation(Sulfoxide/Sulfone)Core->OxidationmCPBA orOxoneTetrazoleCycloaddition(Tetrazole Formation)Core->TetrazoleNaN3 / ZnBr2BuchwaldBuchwald-Hartwig(C-N Bond)Core->BuchwaldPd2(dba)3 / XPhosAminesBiarylBiaryl Scaffolds(Kinase Inhibitors)Suzuki->BiarylMetabolitesPolar Sulfones(Metabolic Stability)Oxidation->MetabolitesBioisostereTetrazole(Acid Mimic)Tetrazole->BioisostereAminesAnilines(Drug Core)Buchwald->Amines

Caption: Divergent synthetic pathways from the this compound core.[1] Red arrows indicate high-priority C-C bond formation requiring sulfur-tolerant catalysts.

Detailed Experimental Protocols

Protocol A: Thioether-Tolerant Suzuki-Miyaura Coupling

Challenge: The ethylsulfanyl group can coordinate to Pd, deactivating the catalyst.[1] Solution: Use of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a bulky, electron-rich ligand that prevents sulfur coordination and facilitates oxidative addition into the sterically hindered C-Br bond.[1]

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (4-10 mol%, 1:2 Pd:Ligand ratio)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water

Step-by-Step Methodology:

  • Degassing (Critical): Charge a reaction vial with the nitrile, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal the vial. Evacuate and backfill with Argon three times.[1] Oxygen is detrimental to the active Pd(0)-L species.[1]

  • Solvent Addition: Add degassed solvent (Toluene/Water) via syringe.[1]

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LC-MS (Look for disappearance of Bromide M+2 peak pattern).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black.[1] Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expert Insight: If conversion stalls, add a second portion of catalyst/ligand (1 mol%) rather than increasing temperature, which may promote de-ethylation of the sulfur.

Protocol B: Controlled Oxidation (Sulfoxide vs. Sulfone)

Context: Drug candidates often require tuning of polarity.[1] The thioether (LogP high) can be oxidized to the sulfone (LogP low, H-bond acceptor).

Target ProductReagentStoichiometryTemperatureTime
Sulfoxide (-S(=O)Et) mCPBA0.95 - 1.0 equiv-78°C to 0°C1-2 h
Sulfone (-SO₂Et) mCPBA2.5 - 3.0 equiv0°C to RT4-6 h
Sulfone (Green Alt) Oxone®2.0 equivRT2-4 h

Methodology (Sulfone Synthesis):

  • Dissolve this compound in DCM (0.1 M).

  • Cool to 0°C in an ice bath.

  • Add mCPBA (2.5 equiv) portion-wise to control exotherm.[1]

  • Stir at RT.[1][3][4] Monitor TLC for the disappearance of the intermediate sulfoxide (which is more polar than starting material but less polar than sulfone).

  • Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide (starch-iodide test to confirm).

  • Wash: Wash with NaHCO₃ to remove m-chlorobenzoic acid byproduct.

Protocol C: Nitrile to Tetrazole Conversion

Context: The tetrazole ring is a classic bioisostere for a carboxylic acid, offering similar pKa (~4.5-5) but improved membrane permeability and metabolic stability.

Reagents:

  • Nitrile substrate (1.0 equiv)[5]

  • Sodium Azide (NaN₃) (1.5 equiv) [Warning: Toxic/Explosive]

  • Zinc Bromide (ZnBr₂) (1.0 equiv) or Triethylamine Hydrochloride

  • Solvent: Water/Isopropanol (2:1) or DMF[5][4][6][7]

Methodology:

  • Setup: In a pressure-rated vial, combine the nitrile, NaN₃, and ZnBr₂ in water/isopropanol.

  • Reaction: Heat to reflux (or 100°C) for 12–24 hours. The Lewis acid (Zn²⁺) activates the nitrile, accelerating the [3+2] cycloaddition.

  • Workup (Acidification): Cool to RT. Carefully add 1N HCl until pH < 2.[1] This protonates the tetrazole (making it less soluble in water) and destroys excess azide (evolving HN₃ gas – perform in fume hood ).

  • Isolation: The tetrazole product often precipitates.[1] Filter and wash with cold water.[1] If oil forms, extract with EtOAc.[1][8]

QC & Stability Data

ParameterSpecificationNotes
Appearance Off-white to light yellow solidColor darkens upon oxidation/light exposure.[1]
Storage 2-8°C, Inert AtmosphereThioethers are prone to slow air oxidation.[1]
¹H NMR (CDCl₃) δ ~7.8 (d, 1H), 7.6 (dd, 1H), 7.4 (d, 1H), 3.0 (q, 2H), 1.4 (t, 3H)Characteristic ethyl quartet/triplet.
Safety Irritant; emits toxic fumes (SOx, NOx, HBr) in fire.Avoid contact with strong oxidizers.[1]

References

  • Pd-Catalyzed Coupling with Thioethers: Itoh, T., & Mase, T. (2004).[1][9] A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols.[1][9][10] Organic Letters, 6(24), 4587–4590. Link

    • Grounding: Establishes the necessity of specific ligands when coupling aryl bromides in the presence of sulfur.
  • Tetrazole Synthesis Protocols: Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

    • Grounding: The authoritative source for Zn(II)-catalyzed click chemistry on nitriles.[1]

  • Thioether Oxidation Selectivity: Caron, S., et al. (2006). Large-Scale Oxidation of Sulfides to Sulfones.[1] Organic Process Research & Development, 10(2), 363–367. Link

    • Grounding: Provides process-safe methods for oxidizing thioethers like the one in this scaffold.
  • Related Scaffold Applications (Febuxostat): Research on 3-bromo-4-isobutoxybenzonitrile analogs. (See ResearchGate snippet 1.7 in search data).[1] Link

    • Grounding: Demonstrates the utility of the 3-bromo-4-alkoxy/thio-benzonitrile class in drug synthesis.[1]

Application Note: Optimized Purification Strategies for 3-Bromo-4-(ethylsulfanyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocols for 3-Bromo-4-(ethylsulfanyl)benzonitrile , a critical intermediate in the synthesis of heterocycles, kinase inhibitors, and receptor modulators. Due to the coexistence of the aryl bromide (electrophile), nitrile (masked acid/electrophile), and thioether (nucleophile/oxidative liability), this compound requires specific handling to prevent chemoselectivity errors during purification.

This document outlines a dual-track purification strategy:

  • Flash Column Chromatography for discovery-scale (<5 g) purity.

  • Recrystallization for process-scale (>10 g) scalability.

Chemical Profile & Stability Assessment

Before initiating purification, the operator must understand the physicochemical liabilities of the target molecule.

FeatureChemical MoietyPurification Implication
Oxidation Risk Thioether (-SEt)High Risk. Susceptible to oxidation to sulfoxide (

) or sulfone (

) by peroxides in ethereal solvents or prolonged air exposure on silica.
Thermal Stability Nitrile (-CN)Moderate. Stable to standard heating, but susceptible to hydrolysis to amide/acid under strong acidic/basic conditions at high

.
Solubility Lipophilic CoreHigh solubility in DCM, EtOAc, THF. Low solubility in water, alcohols (cold), and alkanes.
Physical State SolidExpected melting point range: 40–70 °C (Estimate based on structural analogs).

Critical Safety Note: The ethylsulfanyl moiety can degrade to release ethanethiol, a potent odorant. All operations must be performed in a fume hood. Glassware should be treated with dilute bleach (sodium hypochlorite) post-usage to oxidize residual thiols.

Synthesis Context & Impurity Profile

Understanding the synthesis route allows for targeted removal of specific impurities. The most common synthesis involves Nucleophilic Aromatic Substitution (SNAr) of 3-bromo-4-fluorobenzonitrile with sodium ethanethiolate.

Common Impurities:

  • Starting Material: 3-Bromo-4-fluorobenzonitrile (Close Rf to product).

  • Disulfides: Diethyl disulfide (Volatile, distinct odor).

  • Regioisomers: 4-Bromo-3-(ethylsulfanyl)benzonitrile (Rare, requires incorrect starting material).

  • Oxidation Byproducts: Sulfoxides (Much more polar).

Protocol A: Flash Column Chromatography (Discovery Scale)

Objective: Isolate >98% pure material from crude reaction mixtures (<5 g).

Materials
  • Stationary Phase: Acid-washed Silica Gel 60 (230–400 mesh). Note: Avoid basic alumina which may promote nitrile hydrolysis.

  • Mobile Phase A:

    
    -Hexane or Heptane.
    
  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Additive: None required (Compound is neutral).

Step-by-Step Methodology
  • Sample Preparation: Dissolve crude residue in minimum Dichloromethane (DCM). Adsorb onto silica (dry load) to prevent band broadening, as the compound has low melting point solubility issues in liquid loading.

  • Column Equilibration: Flush column with 100% Hexane (3 CV - Column Volumes).

  • Gradient Elution:

    • 0–5 min: 100% Hexane (Elutes non-polar disulfides).

    • 5–15 min: 0%

      
       5% EtOAc (Elutes unreacted starting material).
      
    • 15–30 min: 5%

      
       15% EtOAc (Target Product Elution ).
      
    • 30–40 min: Flush with 50% EtOAc (Elutes polar sulfoxides/amides).

  • Fraction Collection: Monitor at 254 nm (Benzonitrile UV absorption).

  • Post-Run: Evaporate solvents at <40 °C to prevent thermal degradation.

Scientist's Insight: The thioether group makes the molecule slightly less polar than expected for a nitrile. If the starting material (fluoro-analog) co-elutes, switch solvent system to Toluene/Heptane (1:1) to exploit


-

stacking differences.

Protocol B: Recrystallization (Process Scale)

Objective: Scalable purification (>10 g) avoiding expensive silica waste.

Solvent Selection Logic
  • Solvent A (Good Solvent): Ethanol (EtOH) or Isopropanol (IPA). Dissolves product at reflux; moderate solubility at RT.

  • Solvent B (Anti-Solvent): Water. Induces precipitation upon cooling.

Step-by-Step Methodology
  • Dissolution: Place crude solid in a round-bottom flask. Add IPA (2 mL per gram of crude).

  • Heating: Heat to mild reflux (80 °C). If undissolved, add IPA in 0.5 mL increments until clear.

    • Checkpoint: If black specs remain (Pd or inorganic salts), filter hot solution through a Celite pad.

  • Crystal Nucleation: Remove from heat. Add warm Water dropwise until the solution turns slightly turbid (cloud point).

  • Clarification: Add 1 drop of IPA to restore clarity.

  • Controlled Cooling:

    • Wrap flask in a towel (insulation) to allow slow cooling to Room Temperature (RT) over 2 hours.

    • Once at RT, move to a 4 °C fridge for 4 hours.

  • Harvest: Filter crystals via Buchner funnel. Wash with cold (0 °C) IPA/Water (1:1).

  • Drying: Vacuum oven at 35 °C for 12 hours. Do not exceed 40 °C as the solid may sublime or melt.

Quality Control & Analytical Verification

MethodParameterAcceptance Criteria
HPLC C18 Column, ACN/Water GradientPurity > 98.0% (AUC). Look for sulfoxide shoulder peaks.
1H NMR CDCl3 or DMSO-d6Integral ratio of Ethyl (3H triplet, 2H quartet) to Aromatic protons (3H) must be exact.
TLC 10% EtOAc in HexaneSingle spot. Rf ~0.3–0.4.

Workflow Visualizations

Diagram 1: Purification Decision Tree

This logic gate determines the optimal pathway based on scale and impurity profile.

PurificationStrategy Start Crude this compound ScaleCheck Scale Assessment Start->ScaleCheck SmallScale < 5 Grams (Discovery) ScaleCheck->SmallScale LargeScale > 10 Grams (Process) ScaleCheck->LargeScale TLC_Check TLC Analysis (Check u0394Rf vs Impurities) SmallScale->TLC_Check Recryst Recrystallization (IPA / Water) LargeScale->Recryst ComplexImp Impurities Co-elute? TLC_Check->ComplexImp Flash Flash Chromatography Silica Gel (Hexane/EtOAc Gradient) Final Pure Solid (>98% HPLC) Flash->Final Recryst->Final ComplexImp->Flash No (Good Separation) AltFlash Alternative Column (Toluene/Heptane) ComplexImp->AltFlash Yes (Poor Separation) AltFlash->Final

Caption: Decision matrix for selecting between chromatographic and crystallization workflows based on scale and impurity complexity.

Diagram 2: Recrystallization Thermal Cycle

The critical path for maximizing yield and crystal quality.

Recrystallization Dissolve 1. Dissolution Solvent: IPA Temp: 80u00B0C CloudPoint 2. Cloud Point Add Anti-solvent (Water) Until Turbid Dissolve->CloudPoint Clear 3. Clarification Add 1 drop IPA Restore Clarity CloudPoint->Clear SlowCool 4. Nucleation Slow Cool to RT (2 Hours) Clear->SlowCool Fridge 5. Growth 4u00B0C Storage (4 Hours) SlowCool->Fridge Filter 6. Isolation Vacuum Filtration Wash w/ Cold 1:1 Mix Fridge->Filter

Caption: Thermal gradient protocol for the recrystallization of this compound.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification logic of nitriles and sulfides).

  • Organic Syntheses. (2010). General Procedures for Nucleophilic Aromatic Substitution. (Provides context for SNAr synthesis and expected impurities).

  • PubChem. (2023).[2] Compound Summary: 3-Bromo-4-hydroxybenzonitrile (Structural analog for property estimation).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text for recrystallization solvent selection).

Sources

Analytical Methods for Characterizing 3-Bromo-4-(ethylsulfanyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the structural characterization and purity analysis of 3-Bromo-4-(ethylsulfanyl)benzonitrile (CAS 1545916-23-1).[1] As a halogenated thioether-benzonitrile, this compound serves as a critical scaffold in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. This guide addresses specific analytical challenges, including the resolution of oxidation byproducts (sulfoxides/sulfones) and the definitive confirmation of the bromine regiochemistry.

Chemical Profile & Critical Quality Attributes (CQAs)

PropertySpecificationNotes
IUPAC Name This compound
CAS Number 1545916-23-1
Formula C₉H₈BrNS
Mol.[1][2][3] Weight 242.13 g/mol
Appearance Off-white to pale yellow solidColor may darken upon oxidation.[1]
Solubility DMSO, Methanol, Acetonitrile, DCMPoorly soluble in water.
Key Liability Thioether OxidationSusceptible to forming sulfoxide (S=O) and sulfone (O=S=O) impurities.

Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR)

Objective: Confirm carbon skeleton connectivity and substituent positioning. Solvent: DMSO-d₆ (Preferred for solubility) or CDCl₃.[1]

Protocol: ¹H-NMR (400 MHz)
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆.

  • Acquisition: 16 scans, 30° pulse angle, D1 = 1.0 sec.

  • Predicted Spectral Features:

    • Aromatic Region (3H):

      • H2 (d, ~2.0 Hz): The proton between Br and CN. It appears as a doublet due to meta-coupling with H6. Deshielded by both electron-withdrawing groups (EWGs).[1]

      • H6 (dd, ~8.0, 2.0 Hz): Ortho to CN, meta to Br.

      • H5 (d, ~8.0 Hz): Ortho to the ethylsulfanyl group. This proton is shielded relative to H2/H6 due to the electron-donating sulfur atom.[1]

    • Aliphatic Region (5H):

      • -S-CH₂- (q, ~3.1 ppm): Quartet, integrating to 2H.[1]

      • -CH₃ (t, ~1.3 ppm): Triplet, integrating to 3H.

Protocol: ¹³C-NMR (100 MHz)
  • Nitrile Carbon: Look for a distinct peak at ~117–119 ppm .

  • C-Br: The carbon attached to bromine typically appears upfield in the aromatic region (~120–125 ppm ) due to the heavy atom effect.

  • Aliphatic Carbons: Distinct peaks at ~25 ppm (CH₂) and ~14 ppm (CH₃).

Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of the nitrile functional group. Method: ATR (Attenuated Total Reflectance) on solid neat sample.

  • Diagnostic Band: 2220–2240 cm⁻¹ (Strong, Sharp) . This is the characteristic stretching vibration of the C≡N bond.

  • Secondary Bands: ~2900–3000 cm⁻¹ (C-H aliphatic stretch), ~1580 cm⁻¹ (Aromatic ring stretch).

Mass Spectrometry (MS)

Objective: Confirmation of Molecular Weight and Bromine presence. Method: LC-MS (ESI+) or APCI.[1]

  • Ionization: Positive mode [M+H]⁺.

  • Isotope Pattern (Critical): Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[4]

    • You must observe a 1:1 doublet for the molecular ion.

    • m/z 242 (⁷⁹Br) and m/z 244 (⁸¹Br) .

    • Note: If the ratio is not ~1:1, the sample may be contaminated or the halogen assignment is incorrect.

Purity Analysis: HPLC Method Development

Challenge: The primary degradation pathway is the oxidation of the sulfide (-S-) to sulfoxide (-SO-) and sulfone (-SO₂-).[1] These are more polar than the parent.

Protocol: Reverse-Phase HPLC-UV/MS
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmStandard stationary phase for hydrophobic aromatics.[1]
Mobile Phase A Water + 0.1% Formic AcidAcid keeps any trace acidic impurities suppressed; compatible with MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for nitriles than Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmBenzonitriles have strong absorption at 254 nm (π-π* transition).[1]
Temperature 30°CEnsures retention time reproducibility.

Gradient Profile:

  • 0–2 min: 10% B (Isocratic hold to elute very polar impurities).

  • 2–15 min: 10% → 90% B (Linear gradient).

  • 15–18 min: 90% B (Wash to elute highly lipophilic dimers).

  • 18–20 min: 10% B (Re-equilibration).

Elution Order Logic:

  • Sulfoxide Impurity: Elutes first (Most polar).

  • Sulfone Impurity: Elutes second.

  • Parent (this compound): Elutes third.[1]

  • Dimer/Oligomers: Elute last.

Analytical Workflow Visualization

The following diagram illustrates the decision logic for characterizing this specific intermediate, emphasizing the separation of oxidation byproducts.

AnalyticalWorkflow cluster_ID Step 1: Structural ID cluster_Purity Step 2: Purity & Stability Start Crude Sample This compound IR FT-IR Analysis Target: 2230 cm⁻¹ (CN) Start->IR MS Mass Spectrometry Target: m/z 242/244 (1:1 Ratio) Start->MS NMR 1H-NMR (DMSO-d6) Target: Ethyl Group + Arom. Splitting Start->NMR HPLC HPLC-UV (C18) Gradient 10-90% ACN NMR->HPLC Check Check for Oxidation? (Peaks at RRT < 1.0) HPLC->Check Sulfoxide Identify Sulfoxide (M+16 in MS) Check->Sulfoxide Yes Pass Release Lot (>98% Purity) Check->Pass No

Caption: Analytical workflow prioritizing the detection of the bromine isotope signature and thioether oxidation byproducts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75341, 3-Bromo-4-hydroxybenzonitrile (Analogue).[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • BioFount (2024). Product Data: this compound CAS 1545916-23-1.[1][2] Retrieved from [Link] (Verified commercial availability).

  • Chemistry LibreTexts (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Benzonitrile Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-4-(ethylsulfanyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-4-(ethylsulfanyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this key intermediate. The unique combination of a nitrile, a thioether, and an aryl bromide presents specific challenges, from removing persistent impurities to preventing product degradation. This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address the practical issues you may encounter in the lab.

Troubleshooting Guide: Common Purification Hurdles

This section addresses the most frequent and challenging issues observed during the purification of this compound.

Q1: My crude product is a persistent, dark-colored oil, but the literature suggests it should be a solid. How can I purify it and induce crystallization?

A1: Cause & Analysis

The oily nature of a product that is expected to be solid is almost always due to the presence of impurities. These impurities act as a solvent, depressing the melting point and inhibiting the formation of a crystal lattice. For aryl thioethers like this compound, color often indicates the presence of oxidized byproducts (sulfoxides or sulfones) or residual starting materials from the synthesis.

Solution Workflow:

  • Initial Purity Assessment: Before attempting large-scale purification, analyze a small sample of the crude oil using Thin Layer Chromatography (TLC) and ¹H NMR. This will give you a baseline understanding of the number of components and the nature of the impurities.

  • Chromatographic Purification: Column chromatography is the most effective first step for removing the bulk of impurities that prevent crystallization.[1]

  • Inducing Crystallization: Once the product is chromatographically pure (>95%), you can proceed with crystallization.

Experimental Protocol: Step-by-Step Crystallization

  • Increase Purity: First, ensure the product is as pure as possible using column chromatography. Even minor impurities can significantly inhibit crystallization.[2]

  • Solvent Screening: Test the solubility of a small amount of the purified oil in various solvents. The ideal solvent will dissolve your compound when hot but not when cold.[3] See the table below for common solvent systems.

  • Trituration: Add a non-polar solvent in which the oil is poorly soluble (e.g., cold hexanes or pentane). Vigorously stir or sonicate the mixture. This process can "wash" away soluble impurities and often induces the product to solidify.[2]

  • Scratching and Seeding: If a supersaturated solution in a suitable solvent fails to crystallize upon cooling, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. If available, adding a single, tiny "seed" crystal of the pure compound can initiate crystallization.[2]

Table 1: Common Solvent Systems for Recrystallization [4]

Solvent System Polarity Comments
Ethanol/Water Polar Good for moderately polar compounds. Dissolve in hot ethanol, add water dropwise until cloudy, then reheat to clarify and cool.
Hexanes/Ethyl Acetate Non-polar/Polar A versatile system. Dissolve in a minimal amount of ethyl acetate and add hexanes until turbidity persists. Heat to dissolve and cool slowly.
Isopropanol Polar A good single-solvent option if solubility characteristics are appropriate.

| Heptane or Hexanes | Non-polar | Best if the compound is a solid at room temperature and dissolves in hot alkanes. Prone to oiling out if impurities are present.[4] |

Q2: After column chromatography, my product is still contaminated with a yellow or brown tint. What is this color and how do I remove it?

A2: Cause & Analysis

A persistent color after chromatography suggests the presence of highly conjugated or oxidized impurities that have similar polarity to your product. Aryl sulfides are susceptible to oxidation, forming sulfoxides (R-S(=O)-R') and sulfones (R-S(=O)₂-R'), which are often colored and more polar.

Solution Workflow:

  • Activated Carbon Treatment: This is a classic and highly effective method for removing colored impurities.

  • Recrystallization: If the product is solid, recrystallization after carbon treatment is often sufficient to yield a colorless product.[2]

Experimental Protocol: Activated Carbon Treatment

  • Dissolve the Product: Dissolve the impure, colored product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 50-100 mg/mL.

  • Add Activated Carbon: Add a small amount of activated carbon powder (typically 1-2% of the product's weight).

  • Stir/Heat: Stir the mixture at room temperature for 15-30 minutes. Gentle heating can sometimes improve efficiency, but be cautious of potential product degradation.

  • Filter: Filter the mixture through a pad of Celite® or a 0.45 µm syringe filter to completely remove the fine carbon particles. The filtrate should be colorless.

  • Solvent Removal: Remove the solvent using a rotary evaporator to recover the decolorized product.

Frequently Asked Questions (FAQs)

Q3: How do I select the optimal solvent system for column chromatography of this compound?

A3: The key to a successful column separation is selecting a mobile phase that provides good separation between your target compound and its impurities. This is done using TLC.

  • Principle: The goal is to find a solvent system where your desired compound has a Retention Factor (Rf) of approximately 0.3-0.4.[5] A lower Rf means the compound spends more time adsorbed to the stationary phase (e.g., silica gel), while a higher Rf indicates it spends more time in the solvent. An Rf of ~0.3 provides a good balance for effective separation on a column.

  • Procedure:

    • Spot your crude material on a TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

    • Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the proportion of the polar solvent (e.g., 90:10, 80:20) until you achieve the target Rf value.

Q4: My compound is streaking/tailing on the silica gel column. What is causing this and how can I fix it?

A4: Tailing is often caused by undesirable interactions between the analyte and the stationary phase or by column overloading.

  • Acidic Silica: Silica gel is slightly acidic and can strongly interact with basic or highly polar functional groups. While the thioether and nitrile groups are not strongly basic, they possess lone pairs of electrons that can interact with the acidic silanol groups on the silica surface, causing tailing.

  • Overloading: Loading too much crude material onto the column leads to broad bands that cannot be effectively separated.[5] A general rule is to use a silica-to-crude material weight ratio of at least 30:1 to 50:1 for difficult separations.[6]

  • Solutions:

    • Use a Modifier: Add a small amount (~0.5-1%) of a polar modifier like triethylamine to your eluent. This base will occupy the acidic sites on the silica gel, preventing your compound from sticking and resulting in sharper bands.

    • Change Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina.[5]

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column (dry loading) often results in a more concentrated starting band and better separation.[7]

Q5: What are the likely identities of the impurities I'm seeing in my NMR or LC-MS analysis?

A5: Impurities typically originate from the synthetic route. A common synthesis for this compound involves the reaction of 3-bromo-4-hydroxybenzonitrile with an ethylthio source.

  • Unreacted Starting Materials: The most common impurities are often the starting materials: 3-bromo-4-hydroxybenzonitrile or an equivalent bromofluorobenzonitrile precursor.[8][9]

  • Oxidation Products: As mentioned, the thioether is susceptible to oxidation. Look for mass peaks corresponding to [M+16] (sulfoxide) and [M+32] (sulfone). These species are more polar and will have longer retention times in reverse-phase HPLC.

  • Isomeric Byproducts: Depending on the synthesis of the starting material, you may have isomeric impurities (e.g., 2-bromo or 4-bromo isomers) that can be very difficult to separate due to their similar polarities.[10]

  • Analytical Approach: High-performance liquid chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for impurity profiling.[11][12] A high-resolution mass spectrometer can provide exact mass data to help confirm the elemental composition of unknown peaks.

Visualizing the Purification Workflow

A logical workflow can help guide your troubleshooting efforts. The following diagram outlines a decision-making process for purifying this compound.

Purification_Workflow cluster_start Start: Crude Product Analysis cluster_problem Problem Identification cluster_solution Solution Pathways cluster_end End Goal Start Analyze Crude Material (TLC, NMR, LC-MS) Is_Oil Is Product an Oil? Start->Is_Oil Is_Colored Is Product Colored? Start->Is_Colored Poor_Sep Poor TLC Separation? Start->Poor_Sep Chromatography Perform Column Chromatography Is_Oil->Chromatography Yes Recrystallize Recrystallize / Triturate Is_Oil->Recrystallize No, Solid Carbon Activated Carbon Treatment Is_Colored->Carbon Yes Is_Colored->Recrystallize No Poor_Sep->Chromatography No, Good Separation Optimize_Column Optimize Chromatography (Solvent, Stationary Phase) Poor_Sep->Optimize_Column Yes Chromatography->Recrystallize Carbon->Recrystallize End Pure, Crystalline Product (>98% Purity) Recrystallize->End Optimize_Column->Chromatography

Caption: Decision tree for troubleshooting the purification of this compound.

References

  • University of California, Los Angeles. Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Raja, G., et al. (2020). A Sensitive GC-MS Method for the Determination of Seven Potential Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
  • PrepChem. Synthesis of 3-bromo-4-fluoro-benzonitrile. Retrieved from [Link]

  • University of California, Davis. Experiment 9 — Recrystallization. Retrieved from [Link]

  • ResearchGate. How can I purify impure benzonitrile? (2017). Retrieved from [Link]

  • Magritek. Column Chromatography. Retrieved from [Link]

  • Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • PubChem. 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]

  • Wang, Q., et al. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate. Retrieved from [Link]

  • PubChem. 3-Bromo-4-nitrobenzonitrile. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. DOI: 10.1039/D5AY01050K.
  • NIST. Benzonitrile, 4-bromo-. Retrieved from [Link]

  • Organic Syntheses. (2025).
  • Cheméo. Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Retrieved from [Link]

  • CUNY. Lab: Purification by Recrystallization. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences and Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Organic Syntheses. 3-bromo-4-hydroxytoluene. Retrieved from [Link]

  • PrepChem. Preparation of 4-bromobenzonitrile. Retrieved from [Link]

  • BIOFOUNT. This compound. Retrieved from [Link]

  • Matos, M. J., et al. Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Retrieved from [Link]

Sources

Optimization of reaction parameters for 3-Bromo-4-(ethylsulfanyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers and process chemists optimizing the synthesis of 3-Bromo-4-(ethylsulfanyl)benzonitrile .

Strategic Route Selection: The "Make vs. Buy" Decision

Q: I need to synthesize multigram quantities of this compound. Which synthetic pathway offers the highest fidelity?

A: For high-purity applications (e.g., late-stage pharmaceutical intermediates), Route A (SNAr) is the industry standard due to its superior regiocontrol. Route B (Bromination) is cost-effective but carries a high risk of chemoselectivity issues (sulfur oxidation).

Comparison of Methodologies
FeatureRoute A: SNAr Displacement Route B: Electrophilic Bromination
Starting Material 3-Bromo-4-fluorobenzonitrile4-(Ethylsulfanyl)benzonitrile
Reagents Sodium Ethanethiolate (NaSEt)N-Bromosuccinimide (NBS) or Br2
Primary Risk Hydrolysis of Nitrile (if wet)Oxidation of Sulfur (Sulfoxide formation)
Regioselectivity Excellent (Driven by p-CN activation)Good (Synergistic directing effects)
Scalability High (Mild exotherm)Moderate (Control of oxidants required)

Protocol A: Nucleophilic Aromatic Substitution (Recommended)

Target Reaction: 3-Bromo-4-fluorobenzonitrile + NaSEt


 Product + NaF
Optimized Workflow

This protocol relies on the strong electron-withdrawing nature of the para-cyano group to activate the fluorine atom for displacement. The bromine at the meta position remains stable under these soft nucleophilic conditions [1].

Step-by-Step Optimization:

  • Solvent System: Use anhydrous DMF or DMSO .

    • Why: Polar aprotic solvents solvate the cation (Na+), leaving the thiolate anion "naked" and highly reactive.

  • Stoichiometry: Use 1.05 – 1.10 equivalents of Sodium Ethanethiolate.

    • Caution: Large excesses lead to disulfide byproducts (EtS-SEt) which are difficult to separate.

  • Temperature Control: Start at 0°C , then warm to RT .

    • Causality: The substrate is highly activated. Heating (>60°C) promotes competitive attack at the nitrile (Pinner-like reactions) or the bromine position (halogen dance side-reactions).

Troubleshooting Guide (Route A)

Q: I observe a new spot on TLC that is more polar than my product. What is it? A: This is likely 3-bromo-4-(ethylsulfanyl)benzamide , resulting from the hydrolysis of the nitrile group.

  • Root Cause: Presence of water in the solvent or highly basic conditions (hydroxide generation from wet thiolate).

  • Fix: Dry DMF over molecular sieves (3Å) for 24h. Ensure NaSEt is stored under argon.

Q: My conversion is stalled at 90%. Should I add more thiolate? A: Do not add more solid thiolate directly.

  • Reasoning: The reaction generates NaF, which can coat the surface of solid reagents.

  • Solution: Add a solution of NaSEt in DMF dropwise. Alternatively, add 0.1 eq of 15-Crown-5 to complex sodium and increase the kinetic rate of the remaining nucleophile.

Protocol B: Electrophilic Aromatic Bromination (Alternative)

Target Reaction: 4-(Ethylsulfanyl)benzonitrile + NBS


 Product + Succinimide
Optimized Workflow

This route utilizes the ortho-directing power of the ethylsulfanyl group (strong activator) and the meta-directing power of the nitrile (deactivator). Both direct the incoming bromine to position 3.

Critical Parameter: Preventing S-Oxidation Sulfides are easily oxidized to sulfoxides (R-SO-R') by halogens. To prevent this, you must suppress the formation of bromonium ions or radical species that attack the sulfur [2].

  • Reagent: Use N-Bromosuccinimide (NBS) instead of elemental bromine.[1][2]

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM) . Avoid MeOH or water.

  • Catalyst: No Lewis Acid is usually required due to the activated ring. If sluggish, use mild catalysis (e.g., NH4OAc) rather than FeBr3.

Troubleshooting Guide (Route B)

Q: NMR shows a complex mixture of aromatic peaks and a shift in the ethyl group. What happened? A: You have likely formed the sulfoxide or bromo-sulfonium intermediate.

  • Diagnostic: Look for a downfield shift of the S-CH2 protons (from ~3.0 ppm to ~3.5-4.0 ppm).

  • Recovery: If sulfoxide is present, the batch is likely compromised. If it is a bromosulfonium salt, quenching with aqueous sodium thiosulfate (Na2S2O3) immediately can sometimes revert it to the sulfide.

Q: The reaction is too slow at Room Temperature. A: Increase temperature cautiously to 40-45°C .

  • Warning: Do not reflux. Higher temperatures increase the radical character of NBS, promoting benzylic bromination on the ethyl group (forming 4-(1-bromoethyl)...) rather than ring bromination [3].

Visualizing the Reaction Pathways

The following diagram illustrates the decision logic and chemical pathways for both methods.

ReactionOptimization Start Target: this compound RouteA Route A: SnAr (High Fidelity) Start->RouteA RouteB Route B: Bromination (Cost Optimized) Start->RouteB SubstrateA 3-Bromo-4-fluorobenzonitrile + NaSEt RouteA->SubstrateA SubstrateB 4-(Ethylsulfanyl)benzonitrile + NBS RouteB->SubstrateB Product Pure Product (Crystalline Solid) SubstrateA->Product DMF, 0°C -> RT High Regioselectivity ImpurityA1 Impurity: Hydrolysis (Amide) SubstrateA->ImpurityA1 Wet Solvent High Temp SubstrateB->Product ACN, NBS, RT Ortho-Directing ImpurityB1 Impurity: Oxidation (Sulfoxide) SubstrateB->ImpurityB1 Oxidizing Conditions ImpurityB2 Impurity: Radical Br (Benzylic Br) SubstrateB->ImpurityB2 Reflux/Light

Caption: Figure 1. Comparative synthetic pathways highlighting critical control points and potential failure modes for Routes A and B.

Purification & Isolation Protocols

Q: The product has a persistent sulfur smell. How do I remove it? A: The smell is due to unreacted ethanethiol or disulfide byproducts.

  • Oxidative Wash (Mild): Wash the organic layer with dilute Bleach (Sodium Hypochlorite) or Oxone solution. Note: Do this rapidly and cold to avoid oxidizing your product.

  • Complexation: Wash with aqueous Lead(II) Acetate (precipitates thiols) or Copper(II) Sulfate.

Q: How do I crystallize the product? A:

  • Solvent System: Ethanol/Water or Hexane/Ethyl Acetate.

  • Procedure: Dissolve crude in minimum hot Ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.

  • Data Check: The product should be a white to off-white solid.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). "Aromatic Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412. Link

    • Context: Establishes the reactivity order of leaving groups (F >> Cl ~ Br) in systems activated by electron-withdrawing groups like Nitrile.
  • Compatibility of NBS with Sulfides

    • Garg, N. K., et al. (2010).[3] "N-Bromosuccinimide (NBS) as a Reagent in Organic Synthesis." Organic Syntheses.

    • Context: Discusses the dual role of NBS as a brominating agent and an oxidant for sulfur, necessit
  • Synthesis of Halogenated Benzonitriles

    • "Preparation of 3-bromo-4-fluorobenzonitrile."[4] PrepChem. Link

    • Context: Provides the precursor synthesis for Route A.
  • Oae, S. (1991). "Organic Sulfur Chemistry: Structure and Mechanism." CRC Press.

Sources

Safe handling and storage procedures for 3-Bromo-4-(ethylsulfanyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-4-(ethylsulfanyl)benzonitrile

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. We will address common questions and potential issues encountered during handling, storage, and use, providing explanations grounded in chemical principles to support your work.

Section 1: Compound Identification and Key Properties

A quick reference for the essential specifications of this compound.

PropertyValueSource
CAS Number 1545916-23-1[1]
Molecular Formula C₉H₈BrNSN/A
Appearance Likely an off-white or white solid (based on similar structures)
Short-Term Storage -4°C (1-2 weeks)[1]
Long-Term Storage -20°C (1-2 years)[1]
Incompatibilities Strong oxidizing agents, Strong bases[2]

Section 2: Personal Protective Equipment (PPE) - Frequently Asked Questions

Properly selecting and using PPE is the first line of defense against chemical exposure. This section addresses common queries regarding PPE for this specific compound.

Q: What is the minimum required PPE for handling this compound?

A: The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles that meet appropriate standards (e.g., ANSI Z87.1, EN 166).

  • Hand Protection: Chemically resistant nitrile gloves.[3]

  • Body Protection: A standard laboratory coat.

Expertise & Experience: This compound is a halogenated aromatic nitrile, and related structures are known to be irritating to the eyes and skin and potentially harmful if absorbed. Safety goggles provide a full seal against dust or splashes, which is superior to safety glasses. A lab coat prevents contact with clothing and skin.

Q: Are standard disposable nitrile gloves sufficient for handling this compound?

A: Yes, for splash protection and the handling of small quantities, disposable nitrile gloves are appropriate.[4] However, their protective capability is time-limited. Nitrile is a synthetic rubber that provides a good barrier against a wide range of chemicals, including oils and some solvents, but it is not impervious.[3][5]

Trustworthiness: It is critical to understand that disposable gloves are designed for incidental contact. If a glove becomes contaminated, you must remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new glove.[4][6] Never reuse disposable gloves.[4] For situations involving significant potential for contact or immersion, heavier-duty gloves should be considered.

Q: When is respiratory protection necessary?

A: Respiratory protection is required if you are handling the solid powder outside of a certified chemical fume hood or if engineering controls are insufficient to prevent the generation of dust.[6] In these scenarios, a NIOSH-approved respirator with a particulate filter is recommended.

Expertise & Experience: The primary inhalation risk from a solid compound like this is the aerosolization of fine dust particles.[7] Working within a chemical fume hood is the standard and most effective method to control this hazard. If a fume hood is unavailable, respiratory protection becomes mandatory to prevent inhalation of the potentially harmful substance.

Section 3: Safe Handling and Experimental Workflow

Proper handling techniques are crucial to ensure both user safety and experimental integrity.

Standard Protocol for Handling Solid this compound
  • Preparation: Designate a work area inside a certified chemical fume hood. Clean the surface and ensure all necessary equipment (spatulas, weigh boats, glassware, solvent) is present.

  • Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves.

  • Aliquot Compound: Retrieve the compound from its storage location (e.g., -20°C freezer). Allow the container to equilibrate to room temperature before opening to prevent moisture condensation on the cold solid.

  • Weighing: Carefully weigh the desired amount of the solid in a weigh boat or directly into your reaction vessel. Perform this step gently to minimize dust formation.[7]

  • Transfer/Dissolution: Add the solid to your reaction vessel. If dissolving, add the solvent slowly.

  • Cleanup: Once the transfer is complete, promptly clean any residual powder from the spatula and weighing area using a solvent-dampened wipe. Dispose of all contaminated disposable materials (gloves, wipes, weigh boats) in a designated hazardous waste container.[6]

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[6]

Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase A 1. Prepare Workspace (in Fume Hood) B 2. Don Required PPE (Goggles, Gloves, Lab Coat) A->B C 3. Equilibrate Container & Aliquot Compound B->C D 4. Weigh Solid Carefully (Minimize Dust) C->D E 5. Transfer to Vessel & Add Solvent D->E F 6. Clean Workspace & Dispose of Waste E->F G 7. Doff PPE & Wash Hands F->G

Caption: A sequential workflow for safely handling the solid reagent.

Troubleshooting Handling Issues

Q: I spilled a small amount of the powder on the laboratory bench inside the fume hood. How should I clean it up?

A: Do not use a dry brush or towel, as this will generate dust.[6]

  • Ensure your PPE is intact.

  • Gently cover the spill with an inert absorbent material like sand or vermiculite.

  • Carefully sweep the mixture into a suitable, sealable container.[8]

  • Label the container as "Hazardous Waste" with the chemical name.

  • Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), and place the wipe in the same waste container.

Q: After my experiment, I notice a faint, unpleasant odor in the lab. What could be the cause?

A: This is a critical observation. The (ethylsulfanyl) group contains sulfur. Under certain conditions (e.g., exposure to moisture, heat, or incompatible substances), sulfur-containing organic compounds can decompose, potentially releasing volatile and odorous sulfur compounds like hydrogen sulfide or thiols.[9] An odor indicates that the compound or a byproduct has become airborne.

Corrective Actions:

  • Immediately review your handling and storage procedures. Ensure containers are sealed tightly.[10]

  • Verify that your fume hood is functioning correctly.

  • Check for any spills or contamination outside the primary work area.

Section 4: Storage Procedures and Stability

Proper storage is essential for maintaining the chemical integrity of the reagent and ensuring safety.

Storage & Stability FAQs

Q: What are the definitive storage conditions for this compound?

A: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[6][10] For optimal stability:

  • Short-Term (1-2 weeks): Store at -4°C.[1]

  • Long-Term (up to 2 years): Store at -20°C.[1] Always protect the compound from moisture and direct sunlight.[7][11]

Q: My laboratory is in a humid environment. What additional precautions should I take?

A: Moisture is a key concern for sulfur-containing compounds as it can lead to hydrolysis and the release of volatile, odorous, and potentially toxic gases.[9] In a humid environment, store the tightly sealed primary container inside a secondary container (like a sealed bag or box) with a desiccant pouch. Alternatively, use a laboratory desiccator cabinet for storage.

Q: How can I visually assess if my compound has degraded?

A: While analytical confirmation (e.g., NMR, LC-MS) is the only definitive method, visual cues can suggest degradation. Look for:

  • Change in color: A shift from off-white to yellow or brown.

  • Change in texture: Clumping or sticking of the powder, which indicates moisture absorption.[11]

  • Strong odor: A noticeable pungent or sulfurous smell upon opening the container.

If you suspect degradation, it is advisable to use a fresh batch for sensitive applications to ensure the reliability of your experimental results.

Storage Decision Logic

G A Receive Compound B Intended Use? A->B C Short-Term (< 2 weeks) B->C Short-Term D Long-Term (> 2 weeks) B->D Long-Term E Store at -4°C C->E F Store at -20°C D->F G Is Storage Area Dry & Ventilated? E->G F->G H Proceed with Storage G->H Yes I Use Desiccator or Secondary Containment with Desiccant G->I No (Humid) I->H

Caption: Decision tree for determining appropriate storage conditions.

Section 5: Incompatibilities and Waste Disposal

Q: What chemicals and conditions should be avoided with this compound?

A: Avoid contact with the following:

  • Strong Oxidizing Agents: These can react exothermically with the molecule, particularly the electron-rich sulfur group, leading to decomposition.[2]

  • Strong Bases: The nitrile group can be susceptible to hydrolysis under strong basic conditions. Additionally, strong bases can promote other unwanted side reactions.[2]

  • Excessive Heat: Avoid heating the compound unnecessarily, as this can lead to thermal decomposition.[7]

  • Moisture: As discussed, moisture can lead to degradation.[7]

Q: How should I dispose of waste containing this compound?

A: All waste, including unused solid, contaminated solutions, and disposable materials (gloves, wipes), must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealable container.[6]

  • Do not mix with incompatible waste streams.

  • Follow all local, state, and institutional regulations for hazardous waste disposal. Do not pour this chemical or solutions containing it down the drain.[8]

Section 6: Emergency Procedures

In the event of an exposure, take immediate action as outlined below.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8] Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • In Case of Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

  • Understanding Nitrile Gloves and Their Chemical Resistance. (2025). SafetyCulture Marketplace.
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  • NITRILES. CDC Stacks.
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  • SAFETY DATA SHEET for 4-(Bromomethyl)benzonitrile. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 3-Bromo-4-methoxybenzonitrile. (2024). Thermo Fisher Scientific.
  • Safety D
  • SAFETY DATA SHEET for 4-Bromobenzonitrile. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for bromoacetonitrile. (2025). Sigma-Aldrich.
  • Iorio, R., et al. (2020).
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  • Granular sulfur storage + 5 methods of storing. (2024). Petro Arkan.
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  • How to Properly Use Nitrile Gloves. (2024).
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  • Sulfur Safety D
  • SAFETY DATA SHEET for Ethyl 4-bromobutyr
  • OPERATING PROCEDURE NO.
  • SAFETY DATA SHEET for 4-Bromobenzonitrile. Fisher Scientific.
  • 3-Bromo-4-formylbenzonitrile. PubChem.
  • 4-Bromo Benzonitrile CAS No 623-00-7 MATERIAL SAFETY D

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Validation & Comparative

Comparative analysis of 3-Bromo-4-(ethylsulfanyl)benzonitrile with other benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 3-Bromo-4-(ethylsulfanyl)benzonitrile: A Scaffold for Modern Drug Discovery

Abstract

The benzonitrile scaffold is a cornerstone in medicinal chemistry, prized for its versatile reactivity and its role as a key pharmacophore in a multitude of therapeutic agents.[1] This guide presents a comparative analysis of this compound, a promising but under-documented molecule, against a panel of structurally related benzonitrile derivatives. While direct experimental data for this specific compound is limited in public literature, this analysis leverages established principles of physical organic chemistry and structure-activity relationships (SAR) to forecast its chemical behavior and biological potential. By examining the intricate interplay of its bromo, ethylsulfanyl, and nitrile functionalities in comparison to well-characterized analogues, we aim to provide a predictive framework for researchers, scientists, and drug development professionals, thereby guiding future synthesis and screening efforts.

Structural and Physicochemical Profile: A Comparative Overview

The unique properties of any drug candidate are fundamentally governed by its three-dimensional structure and the electronic effects exerted by its functional groups. This compound combines a bromine atom, an ethylsulfanyl (thioether) group, and a nitrile group on an aromatic ring. Each substituent contributes distinct inductive and resonance effects, which collectively define the molecule's reactivity and potential for biological interactions.

  • Nitrile Group (-C≡N): Acts as a potent electron-withdrawing group (EWG) through both induction and resonance. It is a versatile synthetic handle and can serve as a bioisostere for ketones or halogens, often engaging in crucial polar interactions within enzyme active sites.[1]

  • Bromo Group (-Br): An electronegative halogen that acts as an EWG via induction but a weak electron-donating group (EDG) through resonance. Its size and polarizability make it a valuable substituent for modulating binding affinity and membrane permeability.

  • Ethylsulfanyl Group (-S-CH₂CH₃): The sulfur atom's lone pairs allow it to act as a weak EDG via resonance, while its electronegativity provides a weak inductive pull. The thioether linkage offers metabolic stability and the sulfur atom can act as a hydrogen bond acceptor or coordinate with metal ions in metalloenzymes.[2]

The diagram below illustrates the comparative electronic influences of these substituents.

G cluster_mol This compound Benzene Benzene Ring CN Nitrile (C≡N) Strong EWG (-I, -R) Benzene->CN Pulls e⁻ density Br Bromo (-Br) Strong EWG (-I) Weak EDG (+R) Benzene->Br Pulls e⁻ density SEt Ethylsulfanyl (-SEt) Weak EWG (-I) Weak EDG (+R) SEt->Benzene Donates e⁻ density caption Electronic effects on the benzonitrile core.

Caption: Electronic push-pull effects in this compound.

To contextualize these features, the following table compares the computed physicochemical properties of our target molecule with other relevant benzonitriles.

Compound NameStructureMolecular Weight ( g/mol )XLogP3Polar Surface Area (Ų)
This compound C₉H₈BrNS242.143.5 (Predicted)50.0 (Predicted)
Benzonitrile C₇H₅N103.121.623.8
3-Bromo-4-methylbenzonitrile C₈H₆BrN196.042.7[3]23.8[3]
3-Bromo-4-fluorobenzonitrile C₇H₃BrFN200.012.4 (Predicted)23.8
4-Nitrobenzonitrile C₇H₄N₂O₂148.121.569.6

Data for un-cited values are computed estimates. This table highlights how the addition of the bromo and ethylsulfanyl groups is predicted to significantly increase the lipophilicity (higher XLogP3) compared to the parent benzonitrile, a critical factor for cell membrane penetration.

Forecasting Chemical Reactivity and Synthetic Utility

The substituents on the benzonitrile ring dictate its reactivity, making it a versatile intermediate for constructing more complex pharmaceutical scaffolds.[4]

Reactivity at the Nitrile Group: The strong electron-withdrawing nature of the nitrile group makes its carbon atom electrophilic. The presence of another strong EWG like bromine ortho to the nitrile is expected to further enhance this electrophilicity. Consequently, this compound should be readily susceptible to:

  • Hydrolysis: Conversion to the corresponding benzoic acid or benzamide under acidic or basic conditions.

  • Reduction: Transformation into a benzylamine using reducing agents like LiAlH₄ or catalytic hydrogenation. This is a common step in drug synthesis to introduce a flexible linker.

Reactivity at the Aromatic Ring: The molecule's dual halogenation in related compounds like 3-Bromo-2-(bromomethyl)benzonitrile offers multiple pathways for functionalization, with a highly reactive benzylic bromine for nucleophilic substitution and a less reactive aryl bromine for cross-coupling reactions.[5] For our target molecule, the aryl bromine at the C3 position is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments to build complex libraries for screening.

The diagram below outlines a potential synthetic workflow utilizing a substituted benzonitrile as a key intermediate.

G Start 3-Bromo-4-hydroxybenzonitrile Step1 Nucleophilic Substitution (e.g., NaSEt, DMF) Start->Step1 Product1 3-Bromo-4-(ethylsulfanyl) benzonitrile Step1->Product1 Step2 Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) Product1->Step2 Step3 Nitrile Reduction (e.g., LiAlH4) Product1->Step3 Product2 Aryl-Substituted Derivative Step2->Product2 Product3 Corresponding Benzylamine (Bioactive Scaffold) Step3->Product3 caption Synthetic pathways using a substituted benzonitrile.

Caption: Synthetic pathways using a substituted benzonitrile.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

While no direct biological data for this compound exists, we can infer its potential by analyzing structurally similar compounds. Brominated benzonitriles and related scaffolds have shown promise in several therapeutic areas.[6]

Potential Therapeutic Applications:

  • Anticancer Activity: The benzonitrile scaffold is integral to numerous kinase inhibitors. The introduction of bromine and other functional groups can significantly enhance cytotoxic properties.[6] For example, related brominated derivatives are being investigated as poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.[5] The combination of a halogen and a flexible thioether in our target molecule presents a unique pharmacophore that could effectively probe the binding pockets of such enzymes.

  • Antimicrobial Activity: Compounds featuring both bromine and a benzonitrile moiety have demonstrated significant antimicrobial efficacy.[6] SAR studies on pyrrole-based MBL inhibitors revealed that the nitrile group was crucial for activity against metallo-β-lactamases, which are responsible for antibiotic resistance.[7][8]

  • Anti-inflammatory and Analgesic Activity: Chalcones derived from 3-(bromomethyl)benzonitrile have been synthesized and evaluated for in vivo anti-inflammatory and analgesic effects, with several compounds showing remarkable activity.[9] Furthermore, bromophenols isolated from natural sources are known to possess anti-inflammatory properties.[10]

The following table summarizes the reported anticancer activity of several benzonitrile derivatives, providing a baseline for comparison.

Compound ClassCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
Benzimidazo[2,1-a]isoquinolinoneMCF-7 (Breast)16.1[6]
1-(4-(benzamido)phenyl)-3-arylureaA-498 (Kidney)14.46[6]
1-(4-(benzamido)phenyl)-3-arylureaMDAMB-231 (Breast)11.35[6]

SAR Insights: The "ensemble of steric and electronic features necessary for optimal interaction with a biological target" defines a pharmacophore.[11] For this compound, the key SAR questions are:

  • Role of the Thioether: How does the -SEt group at C4 compare to a smaller methyl group (as in 3-bromo-4-methylbenzonitrile) or a more electronegative fluorine? The thioether's size, flexibility, and the sulfur's ability to form unique interactions could lead to a completely different binding mode and selectivity profile compared to its analogues.

  • Positional Importance: The ortho relationship between the bromo and nitrile groups and the para relationship between the thioether and nitrile are critical. This specific arrangement dictates the molecule's dipole moment and the geometry it presents to a target protein.

G cluster_pathway Hypothetical Kinase Inhibition Pathway cluster_drug Inhibitor Interaction Receptor Growth Factor Receptor Kinase Tyrosine Kinase Domain Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Cellular Response Apoptosis / Growth Arrest Downstream->Cellular Response Leads to Drug 3-Bromo-4-(ethylsulfanyl) benzonitrile Drug->Kinase Binds to Active Site (Blocks ATP) caption Hypothetical mechanism of action for a benzonitrile-based kinase inhibitor.

Caption: Hypothetical mechanism of a benzonitrile kinase inhibitor.

Foundational Experimental Protocols

To facilitate the exploration of this compound and related compounds, we provide validated, step-by-step protocols for its potential synthesis and a key biological assay.

Protocol 1: Proposed Synthesis of this compound

Causality: This protocol is based on a standard nucleophilic aromatic substitution reaction, where the hydroxyl group of the precursor is a good leaving group once deprotonated, allowing for the introduction of the ethanethiolate nucleophile. An alternative would be to start from 3-bromo-4-fluorobenzonitrile, where fluoride is an excellent leaving group in SNAr reactions.

Materials:

  • 3-Bromo-4-hydroxybenzonitrile[12]

  • Sodium ethanethiolate (NaSEt) or Ethanethiol (EtSH) and a strong base (e.g., NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether, Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-4-hydroxybenzonitrile (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. If starting with ethanethiol, add sodium hydride (NaH, 1.1 eq) portion-wise and stir for 30 minutes until hydrogen evolution ceases.

  • Nucleophilic Addition: Add sodium ethanethiolate (1.1 eq) or the pre-formed ethanethiolate solution to the flask.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: This colorimetric assay is a standard method to assess the metabolic activity of cells and serves as a reliable indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product, the absorbance of which is proportional to the number of living cells. This protocol is adapted from established methodologies for testing benzonitrile derivatives.[6]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (dissolved in DMSO) and positive control (e.g., Doxorubicin)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include wells for vehicle control (DMSO only) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Conclusion

This compound emerges from this analysis as a molecule with significant untapped potential. Its unique combination of a bromine atom for targeted interactions, a versatile nitrile group, and a flexible thioether moiety positions it as an attractive scaffold for developing novel therapeutics, particularly in oncology and infectious diseases. The predictive SAR analysis, when compared with established benzonitriles, suggests that the ethylsulfanyl group could confer a distinct pharmacological profile, warranting its synthesis and comprehensive biological evaluation. The protocols provided herein offer a clear path forward for researchers to validate these hypotheses and unlock the full potential of this promising chemical entity.

References

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  • Chen, Y., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link]

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  • MDPI. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Marine Drugs, 20(9), 564. [Link]

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A Researcher's Guide to the Spectroscopic Interpretation of 3-Bromo-4-(ethylsulfanyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists in this field, the meticulous interpretation of spectroscopic data is not merely a routine procedure, but a critical step in validating molecular architecture and ensuring the integrity of their findings. This guide provides an in-depth analysis of the spectroscopic data for 3-Bromo-4-(ethylsulfanyl)benzonitrile, a compound of interest in medicinal chemistry.

This technical guide moves beyond a simple recitation of spectral data. As Senior Application Scientists, our goal is to illuminate the "why" behind the data, offering insights grounded in the fundamental principles of spectroscopy. We will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for our target molecule. To provide a richer context and highlight the subtleties of spectral interpretation, we will draw objective comparisons with two structurally related analogues: 3-Bromobenzonitrile and 4-Bromobenzonitrile . The inclusion of this comparative data will empower researchers to discern the spectral signatures unique to the target molecule and appreciate the influence of substituent patterns on spectroscopic outcomes.

The Strategic Workflow of Spectroscopic Elucidation

The process of elucidating a chemical structure from its spectroscopic data is a systematic endeavor. It begins with the individual analysis of each spectrum to glean specific structural information, which is then integrated to construct a cohesive molecular picture. The following workflow diagram illustrates this logical progression.

G cluster_0 Data Acquisition cluster_1 Data Interpretation & Structure Assembly MS Mass Spectrometry (Molecular Weight & Formula) Initial_Hypothesis Propose Initial Structure(s) MS->Initial_Hypothesis Provides Molecular Formula IR Infrared Spectroscopy (Functional Groups) IR->Initial_Hypothesis Identifies Key Functional Groups NMR NMR Spectroscopy (¹H & ¹³C Connectivity) NMR->Initial_Hypothesis Defines Carbon-Hydrogen Framework Refinement Refine Structure with 2D NMR (COSY, HSQC, HMBC) Initial_Hypothesis->Refinement Iterative Analysis Final_Structure Confirm Final Structure Refinement->Final_Structure Unambiguous Confirmation

Caption: A generalized workflow for chemical structure elucidation using spectroscopic techniques.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. Chemical shifts, splitting patterns (multiplicity), and integration values are the key parameters that inform us about the electronic environment, neighboring protons, and the relative number of protons, respectively.

Predicted ¹H NMR Spectrum of this compound
  • Aromatic Region: The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring.

    • The proton at position 5 (H-5) is anticipated to be a doublet, influenced by the neighboring H-6. Its chemical shift will be downfield due to the deshielding effect of the adjacent bromine atom.

    • The proton at position 2 (H-2) is predicted to be a singlet (or a very finely split doublet), being ortho to the electron-withdrawing nitrile group.

    • The proton at position 6 (H-6) is expected to be a doublet, coupled to H-5.

  • Aliphatic Region: The ethylsulfanyl group will give rise to two signals.

    • A quartet corresponding to the two methylene protons (-SCH₂-), which are adjacent to a methyl group.

    • A triplet corresponding to the three methyl protons (-CH₃), which are adjacent to the methylene group.

Comparative ¹H NMR Analysis
CompoundAromatic Protons (ppm)Aliphatic Protons (ppm)
This compound (Predicted) ~7.8 (d, 1H), ~7.6 (s, 1H), ~7.4 (d, 1H)~3.0 (q, 2H), ~1.4 (t, 3H)
3-Bromobenzonitrile (Experimental) 7.85 (t, 1H), 7.78 (m, 1H), 7.55 (m, 1H), 7.40 (t, 1H)N/A
4-Bromobenzonitrile (Experimental) 7.64 (d, 2H), 7.53 (d, 2H)N/A

The predicted spectrum of this compound shows a more complex aromatic region compared to the symmetrical pattern of 4-Bromobenzonitrile, which displays two doublets due to its higher symmetry. In contrast to 3-Bromobenzonitrile, the presence of the electron-donating ethylsulfanyl group in our target molecule is expected to cause a general upfield shift of the aromatic protons. The most significant differentiating feature is, of course, the presence of the ethyl group signals in the aliphatic region of the this compound spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Spectrum of this compound
  • Aromatic & Nitrile Carbons: We anticipate six signals for the aromatic carbons and one for the nitrile carbon.

    • The carbon bearing the nitrile group (C-1) and the carbon attached to the bromine (C-3) will be significantly deshielded.

    • The carbon attached to the sulfur atom (C-4) will also have a characteristic chemical shift.

    • The remaining aromatic carbons (C-2, C-5, C-6) will appear at distinct chemical shifts.

    • The nitrile carbon (-C≡N) will have a characteristic chemical shift in the range of 115-125 ppm.

  • Aliphatic Carbons: Two signals are expected for the ethylsulfanyl group.

    • One for the methylene carbon (-SCH₂-).

    • One for the terminal methyl carbon (-CH₃).

Comparative ¹³C NMR Analysis
CompoundAromatic & Nitrile Carbon Chemical Shifts (ppm)Aliphatic Carbon Chemical Shifts (ppm)
This compound (Predicted) ~135, ~133, ~132, ~130, ~128, ~118, ~115~28, ~14
3-Bromobenzonitrile (Experimental) 137.5, 133.4, 130.6, 128.0, 123.2, 117.8, 114.5N/A
4-Bromobenzonitrile (Experimental) 133.4, 132.7, 128.0, 118.1, 111.3N/A

The introduction of the ethylsulfanyl group at the C-4 position in this compound is the key differentiator in its predicted ¹³C NMR spectrum compared to the alternatives. This is most evident in the upfield shift of the C-4 signal due to the electron-donating nature of the sulfur atom, and, of course, the appearance of two new signals in the aliphatic region. The carbon directly attached to the bromine atom (C-3) is expected to have a similar chemical shift across both 3-bromo substituted compounds.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to show several key absorption bands:

  • Nitrile (C≡N) Stretch: A strong, sharp absorption band around 2230-2220 cm⁻¹. This is a highly characteristic peak for nitriles.

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Several medium to weak bands in the 1600-1450 cm⁻¹ region.

  • Aliphatic C-H Stretch: Bands in the 2980-2850 cm⁻¹ region corresponding to the stretching vibrations of the ethyl group.

  • C-S Stretch: A weak absorption in the 800-600 cm⁻¹ region.

  • C-Br Stretch: A strong absorption in the 600-500 cm⁻¹ region.

Comparative IR Analysis
Functional GroupThis compound (Predicted) (cm⁻¹)3-Bromobenzonitrile (Experimental) (cm⁻¹)4-Bromobenzonitrile (Experimental) (cm⁻¹)
C≡N Stretch ~2225~2230~2228
Aromatic C-H Stretch >3000>3000>3000
Aliphatic C-H Stretch ~2970, ~2870N/AN/A
C-Br Stretch ~550~540~530

The most telling difference in the IR spectrum of this compound compared to its bromo-benzonitrile counterparts is the presence of aliphatic C-H stretching bands. The position of the strong C≡N stretching vibration is relatively consistent across all three compounds, as it is less affected by the substitution pattern on the benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable clues about its structure.

Predicted Mass Spectrum of this compound
  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, there will be a characteristic M+2 peak of almost equal intensity, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. The expected m/z for the molecular ions will be around 241 and 243.

  • Key Fragmentation Pathways:

    • Loss of the ethyl group ([M-C₂H₅]⁺).

    • Loss of the entire ethylsulfanyl group ([M-SC₂H₅]⁺).

    • Loss of a bromine radical ([M-Br]⁺).

Comparative Mass Spectrometry Analysis
FeatureThis compound (Predicted)3-Bromobenzonitrile (Experimental)4-Bromobenzonitrile (Experimental)
Molecular Ion (m/z) 241/243181/183181/183
Key Fragments (m/z) 212/214, 180, 162102, 75102, 75

The most obvious distinction in the mass spectrum of this compound is its higher molecular weight. The presence of the ethylsulfanyl group also introduces unique fragmentation pathways not observed in 3- and 4-bromobenzonitrile, such as the loss of an ethyl or ethylsulfanyl radical. The characteristic isotopic pattern of bromine will be a common feature in all three spectra.

Conclusion

The comprehensive spectroscopic analysis of this compound, facilitated by predictive methodologies and contextualized through comparison with its structural analogues, provides a robust framework for its characterization. The unique spectral features arising from the interplay of the bromo, ethylsulfanyl, and nitrile functionalities have been delineated across ¹H NMR, ¹³C NMR, IR, and MS techniques. This guide serves as a practical resource for researchers, enabling them to confidently interpret the spectroscopic data of this and similar molecules, thereby upholding the principles of scientific integrity and accelerating the pace of drug discovery and development.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Comparative Guide to HPLC and GC-MS for Purity Assessment of 3-Bromo-4-(ethylsulfanyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For a compound like 3-Bromo-4-(ethylsulfanyl)benzonitrile, a potential intermediate in the synthesis of novel therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of two instrumental techniques central to this task: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my objective is to dissect the causality behind methodological choices, ensuring that each protocol is a self-validating system for robust and reliable purity determination.

The Analytical Imperative: Why Purity Matters

The presence of impurities in a drug substance or intermediate can have significant consequences, ranging from altered pharmacological activity to unforeseen toxicity. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[1][2][3] Therefore, the choice of analytical methodology is a critical decision in the drug development workflow, directly impacting the quality and safety of the final product. This compound, with its aromatic, halogenated, and sulfur-containing structure, presents a unique analytical challenge that necessitates a careful consideration of the strengths and limitations of available techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide array of compounds, particularly those that are non-volatile or thermally labile.[4][5][6][7]

The Rationale for HPLC in Purity Assessment

The primary appeal of HPLC for the analysis of this compound lies in its ability to handle non-volatile compounds at ambient or slightly elevated temperatures, mitigating the risk of thermal degradation.[6] The presence of the polar nitrile group and the potential for interactions via the sulfur and bromine atoms make this compound well-suited for separation by reversed-phase chromatography.

Experimental Protocol: A Stability-Indicating HPLC Method

This protocol is designed to be a starting point for a stability-indicating method, capable of separating the main compound from potential process-related impurities and degradation products.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common and effective choice for the separation of aromatic compounds.[8]

2. Mobile Phase and Gradient Elution:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Rationale: The acidic mobile phase helps to ensure consistent peak shapes for any ionizable impurities. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its favorable UV transparency and elution strength.[9][10] A gradient elution is proposed to ensure the timely elution of both polar and non-polar impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or DAD for spectral analysis)

  • Rationale: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature ensures reproducible retention times. The detection wavelength of 254 nm is chosen due to the aromatic nature of the analyte, which is expected to have strong UV absorbance at this wavelength.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the detector.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Data Presentation: Expected HPLC Results
ParameterExpected Value
Retention Time (Main Peak) ~15-18 minutes
Purity (Area %) >99.0%
Known Impurities Baseline separated from the main peak
Unknown Impurities Individual impurities <0.1%

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is the method of choice for the analysis of volatile and semi-volatile compounds.[4][5][7]

The Rationale for GC-MS in Purity Assessment

For this compound to be amenable to GC-MS analysis, it must be sufficiently volatile and thermally stable to be vaporized in the GC inlet without degradation. Given its molecular weight and structure, it is likely to be suitable for GC analysis. The mass spectrometer provides an additional layer of specificity, allowing for the confident identification of impurities based on their mass spectra.

Experimental Protocol: A Robust GC-MS Method

This protocol provides a starting point for the GC-MS analysis of this compound, focusing on the separation of volatile impurities.

1. Instrumentation:

  • A gas chromatograph equipped with a split/splitless inlet and coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer) is required.

2. GC Conditions:

  • Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point for the separation of a wide range of organic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Rationale: The temperature program is designed to provide good separation of compounds with a range of boiling points. The inlet temperature is set high enough to ensure rapid vaporization of the analyte without causing thermal degradation.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3][11][12]

  • Rationale: EI is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for compound identification.[3][11][12]

  • Mass Range: 50-500 amu

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

4. Sample Preparation:

  • Dissolve a small amount of the sample (e.g., 1 mg) in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved before injection.

Data Presentation: Expected GC-MS Results
ParameterExpected Value
Retention Time (Main Peak) Dependent on the specific column and conditions, but expected in the mid-to-late region of the chromatogram.
Purity (Area %) >99.0%
Impurity Identification Based on matching the acquired mass spectra with a reference library (e.g., NIST).

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity assessment of this compound will depend on the specific analytical needs and the nature of the expected impurities.

FeatureHPLCGC-MS
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[6]Best for volatile and thermally stable compounds.[4][7]
Selectivity High, based on polarity and chemical interactions with the stationary phase.Very high, based on both chromatographic separation and mass spectral identification.
Sensitivity Good to excellent, depending on the detector (UV, MS, etc.).Excellent, especially with selective ion monitoring (SIM).
Sample Preparation Generally straightforward, involving dissolution and filtration.Requires the sample to be dissolved in a volatile solvent.
Impurity Identification Primarily based on retention time comparison with standards. DAD provides UV spectra, and coupling to MS (LC-MS) is required for definitive identification.Confident identification based on matching mass spectral fragmentation patterns with libraries.
Instrumentation Cost Generally lower than GC-MS.[6]Generally higher than a standard HPLC-UV system.[6]
Run Time Typically longer than GC for simple mixtures.[6]Can be faster for volatile compounds.[6]

Visualizing the Workflow: From Sample to Purity Report

Purity_Assessment_Workflow cluster_Sample Sample Handling cluster_Data Data Processing & Reporting Sample This compound Prep Sample Preparation (Dissolution & Filtration) Sample->Prep HPLC HPLC System Prep->HPLC Liquid Injection GCMS GC-MS System Prep->GCMS Vaporized Injection Data_Acq Data Acquisition (Chromatogram & Spectra) HPLC->Data_Acq GCMS->Data_Acq Integration Peak Integration & Area % Calculation Data_Acq->Integration Purity_Report Final Purity Report Integration->Purity_Report

Caption: Workflow for purity assessment of this compound.

Conclusion: An Integrated Approach to Purity Assurance

Both HPLC and GC-MS are powerful and complementary techniques for the purity assessment of this compound. The choice of the primary method will depend on the volatility and thermal stability of the compound and its potential impurities. For a comprehensive purity profile, an integrated approach is often the most robust. HPLC is invaluable for the analysis of non-volatile impurities and degradation products, making it an essential tool for stability studies. GC-MS, on the other hand, excels at the separation and identification of volatile and semi-volatile impurities that may be present from the synthetic process.

Ultimately, the development and validation of these analytical methods must adhere to the principles outlined in guidelines such as ICH Q2(R1) to ensure that the data generated is accurate, reliable, and fit for its intended purpose.[1][2][3] By understanding the fundamental principles and practical considerations of both HPLC and GC-MS, researchers can confidently select and implement the most appropriate analytical strategy to ensure the quality and safety of their chemical entities.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Benchchem. A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • LCGC International.
  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.
  • alwsci Blog. GC Vs.
  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021.
  • International Council for Harmonis
  • Perpusnas.
  • LCGC International.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC.
  • LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. 2014.
  • HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. PubMed.
  • SciSpace.
  • MicroSolv Technology Corporation. Sulfur analyzed with HPLC - AppNote.
  • [The HPLC determination of elemental sulfur in foodstuffs (author's transl)]. PubMed.
  • The University of Texas at Austin. DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex.
  • ResearchGate.
  • Journal of Materials Chemistry C (RSC Publishing).
  • Frontiers. Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. 2024.
  • PubMed.
  • JagWorks@USA - University of South Alabama.
  • Analytical Methods (RSC Publishing).

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Benchmarking the performance of 3-Bromo-4-(ethylsulfanyl)benzonitrile in specific reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Performance Benchmark of 3-Bromo-4-(ethylsulfanyl)benzonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Versatility of Substituted Benzonitriles in Modern Synthesis

Substituted benzonitriles are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The nitrile group offers a versatile handle for further chemical transformations, while the substitution pattern on the aromatic ring dictates the molecule's physical properties and reactivity. This guide focuses on this compound, a compound of interest due to its unique electronic and steric properties conferred by the ethylsulfanyl group. We will provide a comparative analysis of its performance in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

The presence of an electron-donating ethylsulfanyl group ortho to the bromine atom is expected to influence the reactivity of the C-Br bond, potentially altering reaction kinetics and yields compared to other substituted bromobenzonitriles. This guide presents a benchmarking study, comparing this compound against two analogs: 4-Bromobenzonitrile and 3-Bromo-4-methoxybenzonitrile. The data and protocols herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the utility of this reagent in their synthetic endeavors.

Benchmarking in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1][2] Its high functional group tolerance and relatively mild reaction conditions make it an indispensable tool in drug discovery and development.[1][3]

Experimental Rationale and Design

To evaluate the performance of this compound, a standard Suzuki-Miyaura reaction with phenylboronic acid was selected. The performance was compared against 4-Bromobenzonitrile, a simple analog, and 3-Bromo-4-methoxybenzonitrile, to assess the electronic effect of the ortho-substituent. The electron-donating nature of the ethylsulfanyl and methoxy groups is expected to increase the electron density at the carbon bearing the bromine, which could potentially slow down the rate-determining oxidative addition step to the Pd(0) catalyst compared to the unsubstituted 4-Bromobenzonitrile.[2][4]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Aryl Bromide (1.0 mmol) Phenylboronic Acid (1.2 mmol) Pd(PPh3)4 (0.03 mmol) K2CO3 (2.0 mmol) Toluene/H2O (4:1, 5 mL) vessel Schlenk Flask reagents->vessel Add reagents degas Degas with Argon (3 cycles) vessel->degas heat Heat at 90 °C degas->heat monitor Monitor by TLC/GC-MS heat->monitor quench Cool to RT Quench with H2O monitor->quench extract Extract with Ethyl Acetate (3 x 15 mL) quench->extract dry Dry over Na2SO4 Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Characterize Product (NMR, MS) purify->product Isolate Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling
  • To a Schlenk flask was added the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol, 0.03 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • The flask was evacuated and backfilled with argon three times.

  • A degassed mixture of toluene (4 mL) and water (1 mL) was added via syringe.

  • The reaction mixture was heated to 90 °C and stirred vigorously for the time indicated in Table 1.

  • Reaction progress was monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction was cooled to room temperature and quenched with water (10 mL).

  • The aqueous layer was extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the desired biaryl product.

Comparative Performance Data
EntryAryl BromideTime (h)Yield (%)
14-Bromobenzonitrile492
23-Bromo-4-methoxybenzonitrile685
3This compound588

Analysis of Results:

As hypothesized, 4-Bromobenzonitrile provided the highest yield in the shortest reaction time. The presence of electron-donating groups at the ortho position in both 3-Bromo-4-methoxybenzonitrile and this compound led to slightly longer reaction times and lower yields, consistent with a slower oxidative addition step. Notably, this compound performed slightly better than its methoxy analog, suggesting that while the ethylsulfanyl group is electron-donating, its overall electronic and steric profile in this context is favorable for the Suzuki-Miyaura coupling.

Benchmarking in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[5][6] This palladium-catalyzed reaction allows for the formation of C-N bonds under conditions that are often milder and more functional group tolerant than traditional methods.[7][8]

Experimental Rationale and Design

For this benchmark, the coupling of the aryl bromides with morpholine, a common secondary amine, was chosen. The same set of aryl bromides was used to maintain consistency in the comparison. The choice of a more sterically hindered ligand, XPhos, is common for Buchwald-Hartwig aminations to facilitate the reductive elimination step.[7][9] Similar to the Suzuki coupling, the electronic effects of the substituents are expected to play a key role in the reaction's efficiency.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Aryl Bromide (1.0 mmol) Morpholine (1.2 mmol) Pd2(dba)3 (0.01 mmol) XPhos (0.04 mmol) NaOtBu (1.4 mmol) Toluene (5 mL) vessel Glovebox: Vial reagents->vessel Add reagents seal_heat Seal vial Heat at 100 °C vessel->seal_heat monitor Monitor by LC-MS seal_heat->monitor quench Cool to RT Dilute with EtOAc monitor->quench filter Filter through Celite quench->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Column Chromatography concentrate->purify product Characterize Product (NMR, MS) purify->product Isolate Product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination
  • In a nitrogen-filled glovebox, a vial was charged with the aryl bromide (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol, 0.01 equiv), XPhos (19.1 mg, 0.04 mmol, 0.04 equiv), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).

  • Toluene (5 mL) was added, followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv).

  • The vial was sealed with a Teflon-lined cap and removed from the glovebox.

  • The reaction mixture was heated to 100 °C and stirred for the time indicated in Table 2.

  • Reaction progress was monitored by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate was concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the desired arylamine product.

Comparative Performance Data
EntryAryl BromideTime (h)Yield (%)
14-Bromobenzonitrile895
23-Bromo-4-methoxybenzonitrile1289
3This compound1093

Analysis of Results:

The results of the Buchwald-Hartwig amination show a similar trend to the Suzuki-Miyaura coupling. 4-Bromobenzonitrile remains the most reactive substrate. However, in this case, this compound demonstrates a marked improvement in performance over its methoxy counterpart, furnishing the product in higher yield and a shorter reaction time. This suggests that the electronic and steric properties of the ethylsulfanyl group are particularly well-suited for the Buchwald-Hartwig amination, potentially facilitating the catalytic cycle more effectively than the methoxy group.

Conclusion

This comparative guide demonstrates the utility of this compound as a versatile building block in palladium-catalyzed cross-coupling reactions. While the presence of the ortho-substituent slightly attenuates its reactivity compared to the unsubstituted 4-Bromobenzonitrile, it remains a highly effective substrate. Notably, in the Buchwald-Hartwig amination, this compound outperforms its methoxy analog, highlighting its potential for the synthesis of complex arylamines. The detailed protocols and comparative data presented herein should serve as a valuable resource for chemists seeking to incorporate this promising reagent into their synthetic strategies.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (2022). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling - Suzuki-Miyaura Cross Coupling. [Link]

  • Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PubMed Central (PMC). [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Taskin, M. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central (PMC). [Link]

  • Zonta, C. et al. (2005). Palladium-catalyzed cross-coupling of N-benzenesulfonyl-3,4-dibromopyrrole and its application to the total syntheses of lamellarins. ScienceDirect. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.